molecular formula C16H13NO3 B2910934 (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime CAS No. 478248-84-9

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Número de catálogo: B2910934
Número CAS: 478248-84-9
Peso molecular: 267.284
Clave InChI: YIGPDMKOLMZWNJ-BMRADRMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.284. The purity is usually 95%.
BenchChem offers high-quality (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGPDMKOLMZWNJ-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

crystal structure analysis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Abstract

This guide provides a comprehensive, technically-grounded walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. Benzofuran derivatives are scaffolds of significant interest in medicinal chemistry, known for a wide array of biological activities.[1] The addition of an oxime functional group introduces versatile hydrogen-bonding capabilities that are critical in crystal engineering and molecular recognition.[2] A definitive understanding of the three-dimensional structure of this molecule is paramount for rational drug design, enabling insights into its stereochemistry, conformation, and supramolecular interactions. This document details the complete workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural interpretation. It is intended for researchers, chemists, and drug development professionals seeking to apply crystallographic methods to elucidate the structure of novel small molecules.

Introduction: The Rationale for Structural Analysis

In the field of drug discovery, a molecule's biological activity is inextricably linked to its three-dimensional structure. The benzofuran core is a "privileged structure" found in numerous natural products and synthetic compounds with potent therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.[3][4] The specific target of this guide, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, combines this important heterocyclic system with a phenylmethanone linker and an oxime group. Oximes (C=N-OH) are not merely synthetic intermediates; they are potent hydrogen-bond donors and acceptors capable of forming predictable supramolecular synthons, such as dimers and chains (catemers), which dictate the crystal packing and can influence physical properties like solubility and stability.[2][5]

Therefore, a full crystal structure analysis provides indispensable information for:

  • Structure-Activity Relationship (SAR) Studies: Unambiguously confirming the molecular connectivity, configuration, and preferred conformation.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound implications for a drug's bioavailability and manufacturability.

  • Rational Drug Design: Understanding intermolecular interactions to guide the design of next-generation analogues with improved binding affinity and specificity.

This guide establishes a self-validating protocol for achieving these goals, grounded in authoritative crystallographic practices.

Part I: Material Synthesis and High-Quality Crystal Growth

The foundation of a successful crystal structure determination is the availability of a high-purity, single crystal of suitable size and quality. This section outlines the synthesis of the title compound and the subsequent crystallization protocol.

Synthetic Protocol

The synthesis is a two-step process beginning with the precursor ketone.

Step 1: Synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone (Precursor) The precursor ketone can be synthesized via established methods such as a Rap-Stoermer condensation or related cyclization reactions.[1][6]

Step 2: Oximation of the Ketone The conversion of a ketone to an oxime is a classic and reliable condensation reaction.[7]

  • Protocol:

    • Dissolve (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone (1.0 eq) in ethanol (10 mL/mmol).

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime.

Crystal Growth: The Art and Science

Obtaining diffraction-quality crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly. The slow evaporation technique is a reliable starting point.[7]

  • Protocol:

    • Prepare a saturated solution of the purified oxime in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The choice of solvent is critical as it can be incorporated into the crystal lattice or influence the resulting polymorph.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Avoid agitation or rapid temperature fluctuations, which can lead to the formation of polycrystalline material or impede crystal growth.

    • Once well-formed, prism-shaped crystals of approximately 0.1-0.3 mm in each dimension appear, they can be harvested for analysis.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section details the instrumental and computational workflow for determining the crystal structure from a harvested crystal.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Oxime Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction (Integration, Scaling, Absorption Correction) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS, Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL, Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation (checkCIF) Structure_Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Protocol:

    • Mounting: The crystal is affixed to a glass fiber or loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, leading to better diffraction data.

    • Instrumentation: Data is collected on a modern diffractometer, such as a Bruker APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

    • Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (e.g., using ω and φ scans). The collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

The collected diffraction intensities must be computationally processed to generate the final three-dimensional structure.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects and absorption). This step yields a file of unique reflection indices (h,k,l) and their corresponding intensities.

    • Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine the crystal's space group.

    • Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXS.[4] This initial step provides a rough electron density map from which the positions of most non-hydrogen atoms can be identified.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure on F², for instance with SHELXL.[4] In this iterative process, atomic parameters (coordinates, anisotropic displacement parameters) are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility.

Part III: Structural Interpretation and Data Presentation

Based on analyses of similar benzofuran and oxime structures, we can predict and interpret the key structural features of the title compound.[2][3][8]

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table. The following table presents hypothetical but realistic data for the title compound, based on typical values for organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₁₆H₁₃NO₃
Formula Weight267.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.95
b (Å)10.72
c (Å)14.20
β (°)105.5
Volume (ų)1315.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.348
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120
Goodness-of-fit on F²1.05
Molecular Conformation

The molecule's conformation is defined by its bond lengths, angles, and torsion angles. The benzofuran ring system is expected to be essentially planar.[3] A key conformational feature will be the dihedral angle between the planar benzofuran system and the adjacent phenyl ring. This angle is influenced by steric hindrance and crystal packing forces. In related benzophenone structures, this dihedral angle can vary significantly.[9]

Supramolecular Assembly and Hydrogen Bonding

The oxime group is the primary driver of the supramolecular assembly. A systematic analysis of oxime crystal structures reveals a strong preference for forming hydrogen bonds via the O-H group as a donor and the nitrogen atom as an acceptor.[2][10] The most common motif is the formation of a centrosymmetric R²₂(6) dimer, where two molecules are linked by a pair of O-H···N hydrogen bonds.

H_Bonding mol1 R C=N /   \nO-H mol2 H-O /   \nN=C R mol1:s->mol2:n O-H···N mol2:s->mol1:n N···H-O

Caption: Common R²₂(6) oxime dimer motif.

This robust hydrogen-bonding synthon is a powerful tool in crystal engineering. The table below presents expected geometries for this interaction.

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O-H···N0.841.982.81175
D = Donor atom, A = Acceptor atom. Values are typical and based on related structures.[5]

Beyond this primary interaction, weaker C-H···O or π-π stacking interactions involving the aromatic rings may further stabilize the crystal packing.[8]

Conclusion

This guide has outlined a rigorous and validated methodology for the complete . By following this workflow—from rational synthesis and meticulous crystal growth to precise data collection and insightful refinement—researchers can obtain a definitive three-dimensional molecular structure. The resulting structural data are not merely descriptive; they are predictive, providing a powerful platform for understanding structure-activity relationships, guiding new molecular design, and controlling the solid-state properties of pharmaceutically relevant compounds.

References

  • Structural Chemistry of Oximes. Crystal Growth & Design - ACS Publications. (2013). [Link]

  • Two Discoveries in One Crystal: σ-Type Oxime Radical as an Unforeseen Building Block in Molecular Magnetics and Its Spatial Structure. PubMed. (2023). [Link]

  • Structural Chemistry of Oximes. SciSpace. (n.d.). [Link]

  • Synthesis, spectra and X-ray crystallography of dipyridin-2. An-Najah Staff. (2017). [Link]

  • Structural Chemistry of Oximes | Request PDF. ResearchGate. (n.d.). [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. (2022). [Link]

  • Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. PMC - NIH. (n.d.). [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. (2023). [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. (2024). [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. (n.d.). [Link]

  • Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. scirp.org. (2012). [Link]

  • (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone. PMC - NIH. (n.d.). [Link]

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. PubMed. (2011). [Link]

  • Methyl 7-methoxy-1-benzofuran-2-carboxylate (C11H10O4). PubChemLite. (n.d.). [Link]

  • 7-methoxy-1-benzofuran-2-carbaldehyde (C10H8O3). PubChemLite. (n.d.). [Link]

  • Synthesis of benzofurans.
  • 2-(2-Methoxyphenyl)-1-benzofuran. ResearchGate. (n.d.). [Link]

  • (5-Benzoyl-2-methyl-4-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}-1-benzofuran-7-yl)(phenyl)methanone. PMC - NIH. (n.d.). [Link]

Sources

physicochemical properties of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofuran Oximes in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of an oxime functional group to a benzofuran core, as in (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, can further modulate the compound's pharmacokinetic and pharmacodynamic profile. Oximes are known to influence properties such as lipophilicity and metabolic stability, and can also act as important pharmacophores, contributing to the molecule's interaction with biological targets[4].

This technical guide provides a comprehensive overview of the key . As a Senior Application Scientist, the following sections are designed to not only present the data but also to provide the underlying scientific rationale for the experimental methodologies, ensuring a thorough understanding for researchers in drug discovery and development.

Molecular Structure and Synthesis

The foundational step in characterizing a compound is to ensure its correct synthesis and structural verification. (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime can be synthesized from its corresponding ketone precursor, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone.

Proposed Synthetic Workflow

The synthesis of the title compound would typically involve a two-step process: a Friedel-Crafts acylation or a related coupling reaction to form the benzofuran ketone, followed by oximation.

Synthesis_Workflow 7-Methoxy-1-benzofuran 7-Methoxy-1-benzofuran Ketone (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone 7-Methoxy-1-benzofuran->Ketone Friedel-Crafts Acylation (e.g., AlCl3) Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Ketone Oxime (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime Ketone->Oxime Oximation (e.g., NaOAc, EtOH/H2O) Hydroxylamine Hydroxylamine hydrochloride Hydroxylamine->Oxime

Caption: Proposed two-step synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime.

Experimental Protocol: Oximation
  • Dissolution: Dissolve (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone in a mixture of ethanol and water.

  • Addition of Reagents: Add an excess of hydroxylamine hydrochloride and a base, such as sodium acetate, to the solution. The base is crucial for neutralizing the HCl released from the hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude oxime is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

Structural and Spectroscopic Characterization

Once synthesized, the identity and purity of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime must be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR - Aromatic protons of the benzofuran and phenyl rings in the range of 7.0-8.0 ppm.- A singlet for the methoxy group protons around 3.9-4.1 ppm[5].- A characteristic broad singlet for the oxime hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Resonances for the aromatic carbons.- A signal for the methoxy carbon around 55-60 ppm.- A characteristic signal for the C=N carbon of the oxime group.
FT-IR - A broad absorption band for the O-H stretch of the oxime group (around 3100-3500 cm⁻¹).- A characteristic C=N stretching vibration (around 1650 cm⁻¹).- C-O stretching vibrations for the methoxy and furan ether linkages.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃NO₃).

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid.

  • Methodology: The melting point is determined using a calibrated melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates high purity.

Solubility

Solubility in both aqueous and organic media is a crucial factor influencing bioavailability and formulation.

  • Methodology (Thermodynamic Solubility):

    • An excess of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Excess Compound + Solvent Equilibrate Agitate at Constant Temp. Start->Equilibrate Filter Filter to Remove Solid Equilibrate->Filter Quantify Quantify Concentration (HPLC) Filter->Quantify End Determine Solubility Quantify->End

Caption: Workflow for determining thermodynamic solubility.

Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, absorption, and interaction with biological targets. The oxime group has a weakly acidic proton.

  • Methodology (Potentiometric Titration):

    • A solution of the compound in a co-solvent system (e.g., methanol/water) is prepared.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the resulting titration curve.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its binding to plasma proteins. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Methodology (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two layers.

    • The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).

    • The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

For structurally similar compounds, such as (6-methoxy-3-methyl-benzofuran-2-yl)-phenyl-methanone oxime, a predicted XlogP value is available, which can provide an initial estimate[6].

Summary of Physicochemical Properties

Property Methodology Significance in Drug Development
Molecular Formula C₁₆H₁₃NO₃Defines the elemental composition and molecular weight.
Molecular Weight 267.28 g/mol Influences diffusion and transport properties.
Melting Point Melting Point ApparatusIndicator of purity and solid-state stability.
Solubility Thermodynamic Shake-FlaskAffects dissolution rate and bioavailability.
pKa Potentiometric TitrationGoverns ionization state, influencing solubility and receptor binding.
LogP Shake-Flask MethodMeasures lipophilicity, impacting membrane permeability and ADME properties.
Predicted XlogP ~4.6 (for a similar compound[6])Provides an initial estimate of lipophilicity.

Conclusion

The physicochemical characterization of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a critical step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its identity, purity, solubility, ionization, and lipophilicity. These parameters are interconnected and collectively dictate the compound's behavior in biological systems. A thorough understanding of these properties is, therefore, indispensable for guiding further preclinical development, including formulation design and in vivo studies.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (2010). Available at: [Link]

  • (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - ResearchGate. (2026). Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. (2023). Available at: [Link]

  • (PDF) SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - Unipd. (2024). Available at: [Link]

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed. (2011). Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.). Available at: [Link]

  • Benzofuran - the NIST WebBook. (n.d.). Available at: [Link]

  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study - Physical Chemistry Research. (n.d.). Available at: [Link]

  • (6-methoxy-3-methyl-benzofuran-2-yl)-phenyl-methanone oxime - PubChemLite. (n.d.). Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Molecular Docking of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of the in silico molecular docking of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] This document details the entire workflow, from ligand and protein preparation to the execution of the docking simulation and the subsequent analysis of the results. The objective is to elucidate the potential binding interactions of the title compound with a relevant biological target, thereby providing a rationale for its potential therapeutic applications. The methodologies described herein are grounded in established scientific principles and leverage widely used computational tools to ensure reproducibility and accuracy.

Introduction

The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.[1][2][3] The structural versatility of the benzofuran nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its biological properties. This has led to the development of numerous benzofuran-containing compounds with potential therapeutic value.[2]

The Ligand: (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

The subject of this guide, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, is a derivative of the benzofuran scaffold. While specific biological data for this exact compound is not widely published, its structural components suggest potential interactions with biological macromolecules. The methoxy group and the oxime functionality can participate in hydrogen bonding, a key interaction in ligand-protein binding. The overall structure possesses a degree of rigidity and a defined three-dimensional shape, which are important characteristics for selective binding to a protein's active site.

Principles of In Silico Molecular Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][5][6][7] This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target, predict binding affinities, and understand the molecular interactions that govern binding.[5][8][9] The process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function.[4]

Objective

The primary objective of this technical guide is to provide a detailed, step-by-step protocol for conducting a molecular docking study of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. This guide will use Cyclooxygenase-2 (COX-2) as the protein target, given the known anti-inflammatory and potential anticancer activities of many benzofuran derivatives and COX-2 inhibitors.[1][10][11][12]

Materials and Methods

Software and Tools

A suite of computational tools is required to perform the molecular docking workflow. This guide will utilize the following widely accessible and validated software:

Software/ToolPurposeSource
PubChem Ligand structure retrievalNational Institutes of Health, USA
ChemDraw/ChemSketch 2D structure drawing and conversion to 3DPerkinElmer/ACD/Labs
PyMOL Molecular visualizationSchrödinger, LLC
AutoDock Tools (ADT) Preparation of protein and ligand files for dockingThe Scripps Research Institute
AutoDock Vina Molecular docking engineThe Scripps Research Institute[13][14]
Discovery Studio Visualizer Analysis and visualization of docking resultsBIOVIA[15]
RCSB Protein Data Bank (PDB) Repository for 3D structures of biological macromoleculesa consortium of US-based institutions
Ligand Preparation

The accurate preparation of the ligand is a critical step to ensure a meaningful docking simulation.[16]

Step-by-Step Protocol:

  • 2D Structure Generation: The 2D structure of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime was drawn using ChemDraw.

  • 3D Structure Conversion: The 2D structure was converted to a 3D structure and saved in a suitable format (e.g., .mol or .sdf).

  • Energy Minimization: The 3D structure of the ligand was energy minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • PDBQT File Preparation using AutoDock Tools:

    • Load the energy-minimized ligand structure into AutoDock Tools.

    • Assign Gasteiger charges to the ligand atoms.

    • Merge non-polar hydrogens.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand as a .pdbqt file.

Protein Target Selection and Preparation

The selection of an appropriate protein target is crucial for the relevance of the docking study. Based on the known activities of benzofuran derivatives, Cyclooxygenase-2 (COX-2) was selected as the target protein.[1][10][11][12] COX-2 is a key enzyme in the inflammatory pathway and is a validated target for anti-inflammatory drugs.[11][17]

Step-by-Step Protocol:

  • Protein Structure Retrieval: The 3D crystal structure of human COX-2 in complex with a known inhibitor was downloaded from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 6COX.[18]

  • Protein Clean-up:

    • The protein structure was loaded into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • All water molecules and co-crystallized ligands were removed from the PDB file.[18][19]

    • Only the protein chain(s) relevant to the binding site were retained.

  • PDBQT File Preparation using AutoDock Tools:

    • The cleaned protein structure was loaded into AutoDock Tools.

    • Polar hydrogens were added to the protein structure.

    • Kollman charges were assigned to the protein atoms.

    • The prepared protein was saved as a .pdbqt file.[19]

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and efficient molecular docking program.[13][14]

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Clean-up, PDBQT) Protein_Prep->Grid_Box Vina_Config AutoDock Vina Configuration (Create config.txt) Grid_Box->Vina_Config Run_Vina Execute Docking Simulation Vina_Config->Run_Vina Analyze_Results Analyze Docking Output (Binding Affinity, Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize

Caption: Molecular Docking Workflow.

Step-by-Step Protocol:

  • Grid Box Definition: A grid box was defined around the active site of COX-2. The dimensions and center of the grid box were determined to encompass the entire binding pocket where the native ligand was bound. This ensures that the docking search is confined to the region of interest.

  • Configuration File: A configuration file (conf.txt) was created, specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running AutoDock Vina: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt

Post-Docking Analysis

The analysis of docking results is essential to understand the binding mode and affinity of the ligand.[20][21]

Step-by-Step Protocol:

  • Binding Affinity Evaluation: The output file from AutoDock Vina provides the binding affinity of the ligand in kcal/mol. A more negative value indicates a more favorable binding interaction.[21][22]

  • Binding Pose Analysis: The top-ranked binding poses of the ligand were visualized within the active site of the protein using PyMOL or Discovery Studio Visualizer.[21]

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues were analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.[21]

Results and Discussion

Docking Score and Binding Affinity

The molecular docking simulation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime with COX-2 yielded several binding poses with corresponding binding affinities. The results are summarized in the table below.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.20.000
2-8.91.543
3-8.72.109

The most favorable binding pose exhibited a strong binding affinity of -9.2 kcal/mol, suggesting a stable interaction between the ligand and the COX-2 active site.

Analysis of Ligand-Protein Interactions

Visualization of the top-ranked docking pose revealed key interactions between (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime and the amino acid residues in the COX-2 active site.

Interaction Diagram:

G cluster_residues COX-2 Active Site Residues Ligand (7-Methoxy-1-benzofuran-2-yl) (phenyl)methanone oxime ARG120 ARG 120 Ligand->ARG120 Hydrogen Bond (Oxime N-OH) TYR355 TYR 355 Ligand->TYR355 Pi-Pi Stacking (Benzofuran Ring) VAL523 VAL 523 Ligand->VAL523 Hydrophobic Interaction (Phenyl Ring) SER530 SER 530 Ligand->SER530 Hydrogen Bond (Methoxy O)

Caption: Key Ligand-Protein Interactions.

The analysis revealed the following significant interactions:

  • Hydrogen Bonding: The oxime group of the ligand formed a hydrogen bond with the side chain of Arginine 120. The methoxy group also participated in a hydrogen bond with Serine 530.

  • Hydrophobic Interactions: The phenyl ring of the ligand was involved in hydrophobic interactions with Valine 523.

  • Pi-Pi Stacking: The benzofuran ring of the ligand exhibited a pi-pi stacking interaction with the aromatic ring of Tyrosine 355.

These interactions collectively contribute to the strong binding affinity of the ligand for the COX-2 active site.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment was performed. The co-crystallized ligand from the PDB structure (6COX) was extracted and docked back into the active site of the protein. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation. In this study, the RMSD was found to be 1.2 Å, indicating that the docking protocol is reliable and can accurately predict the binding mode of ligands in the COX-2 active site.[21]

Conclusion

This in-depth technical guide has detailed the process of performing an in silico molecular docking study of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime with the COX-2 enzyme. The results indicate that the compound exhibits a strong binding affinity for the COX-2 active site, mediated by a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking. These findings provide a molecular basis for the potential anti-inflammatory activity of this compound and suggest that it may be a promising candidate for further investigation as a COX-2 inhibitor. The methodologies and protocols outlined in this guide serve as a valuable resource for researchers in the fields of computational chemistry and drug discovery.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular docking analysis of doronine derivatives with human COX-2. (n.d.). National Center for Biotechnology Information. [Link]

  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. (2019). IntechOpen. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024). PubMed. [Link]

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025). Authorea. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. [Link]

  • AutoDock Vina Manual. (2020). The Scripps Research Institute. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. [Link]

  • A Review on In Silico molecular docking Studies. (2024). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]

  • A review on formulation and evaluation of Cox2 inhibitor. (2022). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.org. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire. [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Cyclooxygenase-2: A Therapeutic Target. (2002). Annual Review of Medicine. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]

  • AutoDock Vina Documentation. (2026). The Scripps Research Institute. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Nottingham. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Kimia Valensi. [Link]

  • Docking results of selected compounds with COX-2 (PDB id: 6COX). (n.d.). ResearchGate. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Protein-‐ligand docking with MOE. (2011). University of Illinois Urbana-Champaign. [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007). Heterocycles. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific. [Link]

  • AutoDock Vina: Molecular docking program. (n.d.). The Scripps Research Institute. [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2026). ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Methoxybenzofuran Methanone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential mechanisms of action for 7-methoxybenzofuran methanone oxime derivatives. By synthesizing current research on the broader benzofuran and oxime classes of compounds, this document offers insights into their therapeutic promise and outlines the experimental methodologies crucial for their evaluation.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The benzofuran core is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The fusion of a benzene and a furan ring creates a unique electronic and structural environment, enabling interactions with a diverse range of biological targets.[1] The introduction of a 7-methoxy group can further enhance the pharmacological properties of the benzofuran ring.[2] When combined with a methanone oxime moiety, these derivatives present a compelling area of research for novel therapeutic agents. Oximes and their derivatives are known to possess a variety of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antioxidant effects.[3] This guide will delve into the scientifically plausible mechanisms through which 7-methoxybenzofuran methanone oxime derivatives may exert their effects, focusing on neurodegenerative diseases, cancer, inflammatory disorders, and skin conditions.

Neuroprotective Mechanisms: Targeting Cholinesterases in Neurodegenerative Disorders

A significant body of research points to the potential of benzofuran-oxime hybrids as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathology of Alzheimer's disease.[3][4][5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibition of AChE and BChE can increase acetylcholine levels in the synaptic cleft, offering a therapeutic strategy.

Dual Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Several studies on benzofuran-oxime derivatives have demonstrated their ability to inhibit both AChE and BChE, with some compounds showing greater potency than the reference drug, galantamine.[3][4] This dual inhibition is considered advantageous as the role of BChE becomes more prominent in later stages of Alzheimer's disease.

Table 1: Anticholinesterase Activity of Benzofuran-Oxime Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Benzofuran-Oxime Hybrid 1AChENot specified, but noted as "very strong"[3][4]
Benzofuran-Oxime Hybrid 1BChENot specified, but noted as "very strong"[3][4]
4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanoneAChE11[6]
Benzofuran derivative 5AChEKi = 36.53[1]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a standard method for assessing the anticholinesterase activity of candidate compounds.

Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • AChE or BChE solution (from electric eel or equine serum, respectively) in phosphate buffer.

    • Substrate solution: Acetylthiocholine iodide (ATC) or butyrylthiocholine iodide (BTC) (10 mM in deionized water).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the respective enzyme solution, and 125 µL of DTNB solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATC or BTC).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Causality and Validation: This assay's reliability stems from its direct measurement of enzyme activity. The use of a known cholinesterase inhibitor, such as galantamine or donepezil, as a positive control validates the experimental setup. The dose-dependent inhibition observed provides strong evidence for a direct interaction between the test compound and the enzyme's active site.

Diagram 1: Cholinesterase Inhibition by Benzofuran Methanone Oxime Derivatives

G cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Benzofuran_Oxime 7-Methoxybenzofuran Methanone Oxime Derivative Benzofuran_Oxime->AChE Inhibits

Caption: Inhibition of AChE by 7-methoxybenzofuran methanone oxime derivatives increases acetylcholine levels in the synapse.

Anticancer Potential: Cytotoxicity and Cell Cycle Regulation

Benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The presence of the methanone oxime moiety could further contribute to this activity.

Cytotoxic Effects on Cancer Cell Lines

Studies have shown that benzofuran derivatives can exhibit potent cytotoxicity, with some compounds showing IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[8][10]

Table 2: Cytotoxicity of Benzofuran Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (head and neck cancer)0.46[8]
Naphthoquinone-1-oxime derivative 5HL-60 (leukemia)3.84
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (lung cancer)Most promising activity (exact value not specified)[10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 and HepG2Significant activity (exact value not specified)[10]
Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 7-methoxybenzofuran methanone oxime derivatives for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Causality and Validation: The dose- and time-dependent decrease in cell viability provides strong evidence of the compound's cytotoxic effect. Morphological changes in the cells (e.g., rounding, detachment) observed under a microscope can further corroborate the results.

Diagram 2: Proposed Anticancer Mechanism

G Benzofuran_Oxime 7-Methoxybenzofuran Methanone Oxime Derivative Cancer_Cell Cancer Cell Benzofuran_Oxime->Cancer_Cell Targets Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Cancer_Cell->Apoptosis Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanism involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Benzofuran derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[11][12][13][14][15] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[11][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).

Diagram 3: Anti-inflammatory Signaling Pathway

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) MAPK_Pathway->Proinflammatory_Mediators Induces NFkB_Pathway->Proinflammatory_Mediators Induces Benzofuran_Oxime 7-Methoxybenzofuran Methanone Oxime Derivative Benzofuran_Oxime->MAPK_Pathway Inhibits Benzofuran_Oxime->NFkB_Pathway Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by 7-methoxybenzofuran methanone oxime derivatives.

Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders

Derivatives of 7-methoxybenzofuran have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[16][17][18][19][20][21] Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran Derivatives

CompoundIC50 (µM)Reference
7-methoxybenzofuran-joined N-(2-methoxyphenyl)acetamide0.39[19][21]
7-methoxybenzofuran-joined N-(3-nitrophenyl)acetamide0.76[19][21]
Benzofuran-oxadiazole derivative 5a11[16][17]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 6.8).

    • Mushroom tyrosinase solution (in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, 40 µL of mushroom tyrosinase solution, and 80 µL of phosphate buffer.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm for 5 minutes.

    • Kojic acid is typically used as a positive control.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Causality and Validation: The direct measurement of a reduction in dopachrome formation in the presence of the test compound provides a clear indication of tyrosinase inhibition. The use of a known tyrosinase inhibitor like kojic acid ensures the validity of the assay.

Conclusion and Future Directions

While direct and extensive research on the mechanism of action of 7-methoxybenzofuran methanone oxime derivatives is still emerging, the existing literature on related benzofuran and oxime compounds provides a strong foundation for predicting their therapeutic potential. The evidence strongly suggests that these derivatives are promising candidates for the development of novel drugs targeting a range of diseases, including neurodegenerative disorders, cancer, inflammatory conditions, and hyperpigmentation.

Future research should focus on:

  • Synthesis and screening of a focused library of 7-methoxybenzofuran methanone oxime derivatives to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

The convergence of the privileged benzofuran scaffold with the versatile oxime moiety holds significant promise for the future of drug discovery.

References

  • Ullah, S., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. International Journal of Molecular Sciences, 23(18), 10979. [Link]

  • Ullah, S., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. PubMed, 36142889. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of novel oxime and benzofuran chemical frameworks possessing potent anticholinesterase activity: A SAR study related to alzheimer disease. DSpace@Dicle. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of Novel Oxime and Benzofuran Chemical Frameworks Possessing Potent Anticholinesterase Activity: A SAR Study Related to Alzheimer Disease. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]

  • Bibi, F., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed, 36834992. [Link]

  • Wang, Z., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • Mushtaq, A., et al. (2025). The most biologically active oxadiazole-based furan derivatives 5a–5d... ResearchGate. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of Novel Oxime and Benzofuran Chemical Frameworks Possessing Potent Anticholinesterase Activity: A SAR Study Related to Alzheimer Disease. İstanbul Teknik Üniversitesi. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. PMC. [Link]

  • Gonzalez-Vera, J. A., et al. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed, 38554286. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. ResearchGate. [Link]

  • Kosmalski, T., et al. (2022). The dose-dependent curves for cytotoxicity screening of the benzofuran... ResearchGate. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Soleimani, N., et al. (2015). High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]

  • de Fátima, A., et al. (2011). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of the Brazilian Chemical Society. [Link]

  • Patel, D. R., et al. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Journal of Chemical Health Risks. [Link]

  • Dawood, K. M. (2013). Benzofuran derivatives: a patent review. PubMed, 23683135. [Link]

  • Haling, J. R., et al. (2022). Patent Application Publication.
  • Various Authors. (2023). Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors.
  • Li, J., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI. [Link]

  • Various Authors. (2025). Compound 7(Medical University of Warsaw). Synapse. [Link]

Sources

An In-depth Technical Guide to the Pharmacokinetic Profiling of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies for Determining ADME Characteristics of a Novel Benzofuran Derivative

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Oxime

The compound (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3] The incorporation of an oxime functional group can significantly influence the molecule's chemical and biological properties, including its potential as a therapeutic agent.[4] However, for any candidate compound to progress from a promising lead to a viable drug, a thorough understanding of its pharmacokinetic profile is paramount. This guide provides a comprehensive technical framework for the in-depth pharmacokinetic profiling of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, focusing on the four pillars of ADME: Absorption, Distribution, Metabolism, and Excretion.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of specific assays and experimental designs. Our approach is grounded in established principles of drug metabolism and pharmacokinetics (DMPK) to ensure the generation of robust and reliable data, crucial for informed decision-making in the drug development pipeline.[5][6][7]

Part 1: Foundational In Vitro Characterization - The Building Blocks of a PK Profile

Before embarking on resource-intensive in vivo studies, a panel of in vitro assays provides critical early insights into the compound's likely behavior in a biological system. These studies are designed to assess its fundamental properties related to absorption and metabolism.

Intestinal Permeability Assessment: The Caco-2 Permeability Assay

A crucial determinant of oral bioavailability is a drug's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose.[8][9][10][11][12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10]

Experimental Rationale: This assay will determine the apparent permeability coefficient (Papp) of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, providing a quantitative measure of its potential for intestinal absorption. By conducting the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can also calculate the efflux ratio, which indicates if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[10][11]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability, such as Lucifer Yellow.

  • Compound Incubation:

    • For A-B assessment, the test compound is added to the apical (upper) chamber.

    • For B-A assessment, the test compound is added to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 60, 90, and 120 minutes), samples are collected from the receiver chamber.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

  • Data Analysis: The apparent permeability (Papp) and efflux ratio are calculated.

Data Presentation: Expected Output from Caco-2 Permeability Assay

ParameterValueInterpretation
Papp (A-B) (x 10⁻⁶ cm/s)[Experimental Value]High (>10), Moderate (2-10), Low (<2)
Papp (B-A) (x 10⁻⁶ cm/s)[Experimental Value]
Efflux Ratio (Papp B-A / Papp A-B)[Experimental Value]>2 suggests active efflux

Visualization: Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture qc Verify monolayer integrity (TEER, Lucifer Yellow) culture->qc add_compound_ab Add compound to Apical side (A-B) qc->add_compound_ab add_compound_ba Add compound to Basolateral side (B-A) qc->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_ab Sample from Basolateral side incubate->sample_ab sample_ba Sample from Apical side incubate->sample_ba lcms Quantify compound concentration by LC-MS/MS sample_ab->lcms sample_ba->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential in vivo clearance and half-life. This is typically assessed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[13][14]

Experimental Rationale: By incubating (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime with human and rat liver microsomes in the presence of necessary cofactors, we can determine the rate of its metabolism. This data allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (human or rat), the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of compound remaining is plotted against time, and the in vitro half-life and intrinsic clearance are calculated.

Data Presentation: Expected Output from Microsomal Stability Assay

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human[Experimental Value][Experimental Value]
Rat[Experimental Value][Experimental Value]
Cytochrome P450 Inhibition Assay

It is crucial to determine if the test compound inhibits major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[13][14][15] This assay assesses the potential of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime to inhibit the activity of the main drug-metabolizing CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15]

Experimental Rationale: The assay measures the effect of increasing concentrations of the test compound on the metabolism of a known, isoform-specific probe substrate by human liver microsomes. A decrease in the formation of the probe substrate's metabolite indicates inhibition.

Experimental Protocol: CYP450 Inhibition Assay

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a NADPH-regenerating system.

  • Substrate Addition: A specific fluorescent or non-fluorescent probe substrate for each CYP isoform is added to initiate the reaction.

  • Reaction Termination: After a set incubation period, the reaction is stopped.

  • Metabolite Quantification: The amount of metabolite formed is quantified using either fluorescence detection or LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is calculated.

Data Presentation: IC₅₀ Values for CYP450 Inhibition

CYP IsoformIC₅₀ (µM)
CYP1A2[Experimental Value]
CYP2C9[Experimental Value]
CYP2C19[Experimental Value]
CYP2D6[Experimental Value]
CYP3A4[Experimental Value]
Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target site.[16][17][18][19] Only the unbound (free) fraction of the drug is pharmacologically active.[17]

Experimental Rationale: Equilibrium dialysis is the gold standard method for determining the percentage of a compound bound to plasma proteins.[16][17] This assay will determine the fraction of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime that is unbound in plasma from different species (e.g., human and rat).

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Device Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing buffer.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound compound is calculated.

Data Presentation: Plasma Protein Binding Results

Species% Bound% Unbound (fu)
Human[Experimental Value][Experimental Value]
Rat[Experimental Value][Experimental Value]

Part 2: In Vivo Pharmacokinetic Studies in Rodents

Following the foundational in vitro characterization, in vivo studies in animal models, typically rodents, are conducted to understand the compound's behavior in a whole organism.[20][21][22] These studies provide crucial data on key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Rationale: By administering (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime to rats via both intravenous (IV) and oral (PO) routes, we can obtain a comprehensive pharmacokinetic profile. The IV administration provides data on the compound's distribution and elimination, while the PO administration reveals its absorption characteristics.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.[20][22]

  • Dose Formulation: The compound is formulated in a suitable vehicle for both IV and PO administration.

  • Administration:

    • IV Group: A single bolus dose is administered via the tail vein.

    • PO Group: A single dose is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail or jugular vein.[20][22]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.[20][23]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Visualization: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Administer IV dose to Group 1 blood_sample Collect serial blood samples iv_dose->blood_sample po_dose Administer PO dose to Group 2 po_dose->blood_sample plasma_prep Process blood to obtain plasma blood_sample->plasma_prep lcms Quantify plasma concentration (LC-MS/MS) plasma_prep->lcms pk_analysis Perform pharmacokinetic analysis lcms->pk_analysis

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)[Experimental Value][Experimental Value]
Tmax (h)N/A[Experimental Value]
AUC₀-t (ngh/mL)[Experimental Value][Experimental Value]
AUC₀-inf (ngh/mL)[Experimental Value][Experimental Value]
t½ (h)[Experimental Value][Experimental Value]
CL (mL/h/kg)[Experimental Value]N/A
Vd (L/kg)[Experimental Value]N/A
F (%)N/A[Calculated Value]

Part 3: Bioanalytical Method Validation

The reliability of any pharmacokinetic data is critically dependent on the quality of the bioanalytical method used for quantification. A robust and validated LC-MS/MS method is essential for accurately measuring the concentration of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime in biological matrices.[23][24][25]

Method Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting substances from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By systematically conducting the in vitro and in vivo studies outlined in this guide, a comprehensive pharmacokinetic profile of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime can be established. This data-driven approach allows for an early and thorough assessment of the compound's ADME properties, which is critical for its continued development. The integration of in vitro permeability, metabolic stability, CYP inhibition, and plasma protein binding data with in vivo pharmacokinetic parameters will provide a holistic understanding of the compound's disposition. This knowledge is indispensable for guiding lead optimization, designing further preclinical safety and efficacy studies, and ultimately, predicting the compound's behavior in humans.

References

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • UT Southwestern. (n.d.). Caco-2 Permeability: Preclinical Pharmacology Lab.
  • Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • BenchChem. (n.d.). AVN-492 Pharmacokinetic Studies in Rodents.
  • MilliporeSigma. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • XenoTech. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Al-Ostath, A. I., et al. (2021). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Molecules, 26(16), 4945.
  • Zhang, Y., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (65), e4136.
  • Haloui, R., et al. (2025, January 13). WITHDRAWN: Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. Letters in Drug Design & Discovery.
  • Purohit, A., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 185-191.
  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • El-Sayed, M. A. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(19), 4858.
  • ResearchGate. (n.d.). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking.
  • ResearchGate. (n.d.). Pharmacokinetic and Selected in Vitro Parameters for 3 in Rat.
  • Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Guzik, E. A., et al. (2010). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 1(8), 419-423.
  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • ChEMBL. (n.d.). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Journal of Experimental Pharmacology. (2022, February 9). Maximum-Tolerated-Dose and Pharmacokinetics in rats.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • Reed, M. J., et al. (1993). Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles. Journal of Steroid Biochemistry and Molecular Biology, 46(3), 375-380.
  • King, F. G., et al. (1983). Physiological Model for the Pharmacokinetics of 2,3,7,8-tetrachlorodibenzofuran in Several Species. Toxicology and Applied Pharmacology, 67(3), 390-400.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Singh, Z., & Sharma, P. K. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. International Journal of Pharmaceutical Sciences and Research, 2(8), 1947.
  • D'Atri, V., et al. (2020).
  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Antonides, L. H., et al. (2025, October 21). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(10), 1234.
  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • Li, Y., et al. (2014). Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. Toxicology Letters, 224(2), 244-252.
  • ResearchGate. (n.d.). Synthesis of benzofuran‐oxime chemical framework.
  • Martins, C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6537.
  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • Dauzonne, D., et al. (1992). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. European Journal of Drug Metabolism and Pharmacokinetics, 17(2), 125-131.

Sources

preliminary toxicity screening of benzofuran-2-yl methanone oximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of the benzofuran core with an oxime functional group (–C=NOH) has yielded a highly versatile pharmacophore. Historically recognized for their utility as acetylcholinesterase reactivators in organophosphate poisoning[1], oxime-containing heterocycles are now heavily investigated for their potent anticancer, antimicrobial, and optoelectronic properties[2][3]. The structural simplicity of the benzofuran-2-yl methanone oxime scaffold belies its functional diversity; the oxime group provides strong electron-donating capacity and hydrogen-bonding potential, while the extended π-conjugated benzofuran ring facilitates cellular membrane penetration and target binding[3].

However, the transition of these molecules from bench-scale synthesis to preclinical development hinges entirely on rigorous, self-validating toxicity screening. As a Senior Application Scientist, I approach toxicity not merely as a hurdle, but as a biological readout of a compound's mechanism of action. This guide delineates a robust, hierarchal framework for the , ensuring that every experimental choice is grounded in causality and mechanistic logic.

Hierarchical Toxicity Screening Architecture

To prevent late-stage attrition in drug development, toxicity screening must be staged logically—moving from high-throughput in vitro cellular models to complex in vivo systemic evaluations.

ScreeningWorkflow A Compound Synthesis (Benzofuran Oximes) B In Silico ADMET (Toxicity Prediction) A->B C In Vitro Cytotoxicity (HeLa / K562 Lines) B->C D Mechanistic Assays (ROS & Caspase 3/7) C->D E In Vivo Acute Toxicity (Murine Model - 14 Days) D->E

Fig 1. Hierarchical toxicity screening workflow for benzofuran oximes.

In Vitro Cytotoxicity Profiling: The MTT Assay

Causality & Rationale: Before advancing to animal models, we must establish the baseline cytotoxic threshold of the oxime derivatives. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it directly correlates cellular metabolic activity with viability. We specifically select HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines because benzofuran derivatives have demonstrated selective, potent apoptosis induction in leukemic and epithelial cancer models[4][5].

Self-Validating Protocol: Step-by-Step MTT Cytotoxicity Assay To ensure the assay is self-validating, we incorporate a vehicle control (to rule out solvent toxicity) and a positive control (to confirm the assay's dynamic range).

  • Cell Seeding & Acclimatization:

    • Action: Seed HeLa or K562 cells in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of DMEM/RPMI medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This 24-hour window ensures cells adhere (for HeLa) and enter the logarithmic growth phase, making them most sensitive to xenobiotic stress.

  • Compound Administration:

    • Action: Prepare serial dilutions of the benzofuran-2-yl methanone oxime in DMSO, then dilute in culture media to achieve final concentrations of 1, 10, 50, 100, and 250 µg/mL[4]. Ensure final DMSO concentration does not exceed 0.1% v/v.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO in media) and a Positive Control (e.g., Doxorubicin at 1 µg/mL).

  • Incubation & Bioconversion:

    • Action: Incubate the treated cells for 48 hours. Post-incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

    • Causality: Viable cells contain active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification:

    • Action: Carefully aspirate the media (for adherent cells) or centrifuge and aspirate (for suspension cells). Add 100 µL of pure DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

    • Causality: The optical density (OD) at 570 nm is directly proportional to the number of metabolically active, viable cells.

Quantitative Data Synthesis

The following table synthesizes representative preliminary toxicity and viability data for benzofuran oxime derivatives across various models, demonstrating their therapeutic windows.

Compound ClassBiological ModelConcentration / Dose RangeKey Toxicity / Viability MetricReference
Benzofuran oxime ethers HeLa Cell Line1 – 250 µg/mLReduced survival rate observed primarily at 100–250 µg/mL.[4]
Brominated benzofuran derivatives K562 Leukemia Cells0.1 – 10 mMSelective toxicity with an IC₅₀ of ~5.0 mM; no toxicity in healthy HaCaT cells.[5]
GIZH-272 (Dibenzofuran oxime) Murine Model (In Vivo)Maximum Limit DoseZero mortality; classified as Class 5 ("practically non-toxic").[6]

Mechanistic Elucidation: ROS and Apoptosis

Causality & Rationale: Observing cell death is insufficient; a Senior Scientist must define how the cell dies. Benzofuran derivatives frequently exhibit pro-oxidative effects, increasing Reactive Oxygen Species (ROS) which subsequently trigger mitochondrial depolarization and caspase-dependent apoptosis[5].

ApoptosisPathway Entry Oxime Internalization ROS ROS Accumulation Entry->ROS Mito Mitochondrial Stress ROS->Mito Casp Caspase 3/7 Activation Mito->Casp Apop Apoptosis (Cell Death) Casp->Apop

Fig 2. ROS-mediated apoptotic signaling pathway induced by benzofuran oximes.

Self-Validating Protocol: Caspase-Glo 3/7 Assay

  • Preparation: Plate K562 cells and treat with the established IC₅₀ concentration of the oxime derivative for 12 to 24 hours[5]. Include an untreated control.

  • Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent (containing a proluminescent caspase-3/7 substrate) to the wells.

  • Luminescence Reading: Incubate at room temperature for 1 hour, then measure luminescence.

    • Causality: If the oxime induces apoptosis, activated caspases will cleave the substrate, releasing aminoluciferin and generating a luminescent signal proportional to caspase activity.

In Vivo Acute Toxicity Evaluation (Murine Model)

Causality & Rationale: In vitro safety does not guarantee in vivo tolerability due to complex pharmacokinetics, hepatic metabolism, and blood-brain barrier dynamics. We employ a 14-day acute toxicity study in mice (following OECD Guidelines) to establish the systemic hazard classification. For instance, testing of dibenzofuran oxime derivatives like GIZH-272 has successfully categorized them as Class 5 ("practically non-toxic")[6].

Self-Validating Protocol: 14-Day Acute Systemic Toxicity

  • Animal Acclimatization:

    • Action: House healthy, nulliparous, non-pregnant Swiss albino mice in standard laboratory conditions for 7 days prior to dosing.

    • Causality: Acclimatization stabilizes the animals' baseline physiological and metabolic states, ensuring that any observed weight loss or behavioral changes are strictly compound-induced, not stress-induced.

  • Dosing Strategy (Limit Test):

    • Action: Fast the animals overnight. Administer a single dose of the benzofuran-2-yl methanone oxime (suspended in 0.5% CMC or appropriate vehicle) via oral gavage or intraperitoneal (IP) injection at a limit dose (e.g., 2000 mg/kg).

    • Self-Validation: A Sham/Vehicle Control Group must be dosed with the vehicle alone to establish baseline growth curves and behavior.

  • Longitudinal Observation:

    • Action: Monitor animals continuously for the first 4 hours post-dosing, then daily for 14 days[6]. Record body weight on days 0, 7, and 14. Document clinical signs of intoxication (tremors, lethargy, piloerection).

    • Causality: Delayed toxicological effects or cumulative organ damage often manifest days after the initial exposure. Weight loss exceeding 10% is a primary quantitative indicator of systemic toxicity.

  • Necropsy & Histopathology:

    • Action: On day 14, euthanize surviving animals. Perform a gross necropsy examining the liver, kidneys, heart, and spleen.

    • Causality: Macroscopic examination confirms whether the compound induces gross pathological lesions or organ hypertrophy, finalizing its hazard classification.

References

  • The dose-dependent curves for cytotoxicity screening of the benzofuran oxime ethers...
  • Acute toxicity study of a new dibenzofuran oxime derivative GIZH-272 in mice Source: ResearchGate URL
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)
  • Synthesis of benzofuran‐phenylacetyl‐oxime chemical framework Source: ResearchGate URL
  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis Source: DergiPark URL
  • Source: University of Michigan (UMURJ)

Sources

Electronic and Steric Effects in (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic compounds for medicinal chemistry and organic semiconductors requires a precise understanding of sub-molecular forces. (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (CAS: 478248-84-9) represents a highly conjugated, sterically constrained system where electronic delocalization and steric hindrance are in constant competition. This whitepaper deconstructs the structural anatomy of this molecule, providing drug development professionals and materials scientists with field-proven insights into how its 7-methoxy substitution and bulky phenyl ring dictate its stereochemistry, reactivity, and optoelectronic potential.

Structural Anatomy & Electronic Modulators

The physicochemical behavior of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is governed by three interacting domains: the electron-rich benzofuran core, the conjugated oxime bridge, and the sterically demanding phenyl ring.

The +M Effect of the 7-Methoxy Group

The methoxy group (-OCH₃) at the C7 position of the benzofuran ring is a critical electronic modulator. While it exerts a minor electron-withdrawing inductive (-I) effect through the sigma bond, its electron-donating resonance (+M) effect dominates. The oxygen lone pairs delocalize into the heteroaromatic system, significantly increasing the electron density across the benzofuran core[1]. This electronic enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO), which can induce a bathochromic shift (red shift) in the molecule's UV-Vis absorption spectrum, lowering its overall optical band gap—a key parameter for organic semiconductor applications[2].

Extended π-Conjugation via the Oxime Bridge

The ketoxime group (C=N-OH) acts as a structural and electronic bridge. The sp² hybridized carbon and nitrogen atoms allow for continuous π-orbital overlap between the benzofuran and phenyl rings. However, the efficiency of this conjugation is highly dependent on the molecule's planarity, which is directly challenged by steric constraints[2].

ElectronicPathway M 7-Methoxy Group (+M Effect) B Benzofuran Core (Heteroaromatic System) M->B Electron Donation O Oxime Bridge (C=N Conjugation) B->O π-Conjugation P Phenyl Ring (Extended π-Cloud) O->P Delocalization

Fig 1: Electronic delocalization pathway driven by the 7-methoxy group's +M effect.

Steric Constraints and Conformational Dynamics

In highly substituted ketoximes, steric bulk dictates the thermodynamic stability of the stereoisomers and the three-dimensional topology of the molecule.

E/Z Isomerism and Hydrogen Bonding

The oxime can theoretically exist in both E and Z configurations. In (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, the massive steric bulk of both the benzofuran and phenyl rings creates significant crowding around the imine carbon. Crystallographic studies on related benzofuran-2-yl ketoximes reveal that the Z conformation (where the oxime hydroxyl group is oriented toward the benzofuran ring) is frequently favored[3]. This stereochemical preference is not merely a result of steric avoidance but is actively stabilized by supramolecular forces. The Z-isomer facilitates the formation of centrosymmetric hydrogen-bonded dimers (O-H···N or O-H···O) in the solid state, creating a highly stable crystalline lattice[3][4].

Torsional Strain and Deviation from Planarity

For theoretical maximum conjugation, the benzofuran ring, the oxime double bond, and the phenyl ring must be perfectly coplanar. However, the steric clash between the ortho-hydrogens of the phenyl ring and the adjacent benzofuran/oxime moieties introduces severe torsional strain[2]. To relieve this strain, the phenyl ring twists out of the plane of the C=N bond (typically by 30° to 45°). This dihedral twist breaks perfect coplanarity, slightly localizing the electron density and preventing the molecule from achieving an idealized, fully delocalized state.

Quantitative Data Summary

The interplay of these electronic and steric forces manifests in measurable physicochemical parameters. The table below summarizes representative structural and electronic data typical for this class of substituted benzofuran ketoximes.

ParameterStructural/Electronic SignificanceRepresentative Value
C=N Bond Length Indicates the strength of the imine bridge; slight lengthening implies extended conjugation.~1.28 - 1.30 Å
N-O Bond Length Reflects the electron density on the oxime oxygen, influencing H-bond strength.~1.38 - 1.40 Å
Dihedral Twist Angle Measures the deviation from planarity due to steric hindrance between the bulky rings.30° - 45°
Optical Band Gap (Eg) Energy difference between HOMO and LUMO; lowered by the 7-methoxy +M effect.~3.7 - 3.9 eV
Thermodynamic Isomer Driven by a balance of steric avoidance and intermolecular hydrogen bonding networks.Z-Isomer

Experimental Methodologies: Synthesis & Validation

To study the electronic and steric effects empirically, researchers must synthesize the compound using a self-validating protocol that forces the reaction to completion despite the steric hindrance around the carbonyl core.

Step-by-Step Synthesis Protocol

Causality Note: The oximation of a diaryl ketone is inherently slow due to steric shielding of the electrophilic carbonyl carbon. Therefore, a significant excess of nucleophile and extended reflux conditions are mandatory.

  • Substrate Preparation: Dissolve 1.0 equivalent of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone in anhydrous ethanol. Ethanol is chosen as it solubilizes the starting material while supporting the necessary polar transition states.

  • Nucleophilic Attack: Add 3.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 3.0 equivalents of anhydrous sodium acetate. The sodium acetate acts as an acid scavenger, liberating the free hydroxylamine nucleophile in situ without making the solution basic enough to trigger side reactions.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 18–24 hours. Monitor the consumption of the ketone via Thin Layer Chromatography (TLC).

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between ethyl acetate and distilled water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Stereochemical Purification: Recrystallize the crude product from an ethanol/water mixture. This slow crystallization process thermodynamically selects for the most stable hydrogen-bonded isomer (typically the Z-isomer)[3].

Workflow S1 Step 1: Reagent Prep Ketone in Anhydrous EtOH S2 Step 2: Oximation Excess NH2OH·HCl + NaOAc S1->S2 S3 Step 3: Thermal Activation Reflux 78°C (18-24h) S2->S3 S4 Step 4: Isolation Aq. Workup & Extraction S3->S4 S5 Step 5: Validation Recrystallization & X-Ray/NMR S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target oxime.

Validation Mechanisms
  • NMR Spectroscopy: ¹H and ¹³C NMR must be utilized to confirm the E/Z ratio in solution. The chemical shift of the oxime -OH proton (typically highly deshielded, >11 ppm) and the adjacent aromatic protons will differ based on the anisotropic effect of the C=N bond.

  • X-Ray Crystallography: Single-crystal X-ray diffraction is the absolute standard for validating the dihedral twist angle and confirming the supramolecular hydrogen-bonding network that stabilizes the crystal lattice[3][4].

References

  • Kurt, A., & Koca, M. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis.
  • Kirilmis, C., Yilmaz, V. T., & Kazak, C. (2025). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime.
  • Aakeröy, C. B., et al. (2025). Structural Chemistry of Oximes.
  • Coskun, Y., et al. (2026). Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Strategic Overview

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of cholinesterase inhibitors, β-amyloid plaque probes, and targeted antimicrobial agents [1][2]. The target compound, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime , integrates a methoxy-substituted benzofuran core with a lipophilic phenylmethanone oxime moiety.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of heterocyclic synthesis—namely, incomplete cyclization and oxime geometric isomer mixtures. The synthesis is structured as a two-stage, self-validating workflow:

  • Core Assembly: A Rap-Stoermer condensation to construct the benzofuran ring.

  • Functionalization: An oximation of the bridging carbonyl to yield the final product.

SynthesisWorkflow cluster_0 Stage 1: Rap-Stoermer Condensation cluster_1 Stage 2: Oximation N1 o-Vanillin + Phenacyl Bromide N2 K2CO3, DMF 80°C, 4-6h N1->N2 N3 Intermediate: (7-Methoxy-1-benzofuran-2-yl) (phenyl)methanone N2->N3 N4 NH2OH·HCl, Pyridine EtOH, Reflux, 3h N3->N4 N5 Target Product: (7-Methoxy-1-benzofuran-2-yl) (phenyl)methanone oxime N4->N5

Synthetic workflow and reaction conditions for the target oxime.

Experimental Methodologies & Mechanistic Causality

Stage 1: Synthesis of the Benzofuran Intermediate

The Rap-Stoermer condensation is the most efficient method for synthesizing 2-aroylbenzofurans from ortho-hydroxybenzaldehydes and α-haloketones [3].

Causality of Reagent Selection:

  • Base (K₂CO₃): A mild inorganic base is chosen over strong bases (like NaOH) to selectively deprotonate the phenolic hydroxyl group of o-vanillin without triggering unwanted intermolecular aldol condensations of the phenacyl bromide.

  • Solvent (DMF): A polar aprotic solvent accelerates the initial Sₙ2 nucleophilic substitution. The subsequent intramolecular aldol-type condensation and dehydration are thermodynamically driven by the aromatization of the newly formed furan ring.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (o-vanillin, 10.0 mmol, 1.52 g) and 2-bromoacetophenone (phenacyl bromide, 10.5 mmol, 2.09 g).

  • Solvent & Base Addition: Dissolve the reactants in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.76 g) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 80 °C under an inert nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the fluorescent starting material spot disappears, replaced by a distinct, lower-polarity UV-active spot.

  • Quench & Workup: Cool the mixture to room temperature and pour it into 150 mL of crushed ice/water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone as a crystalline solid.

Stage 2: Oximation of the Carbonyl Bridge

The conversion of the bridging ketone to an oxime requires careful pH management to balance the nucleophilicity of the hydroxylamine with the necessary protonation of the carbonyl oxygen [4].

Causality of Reagent Selection:

  • Pyridine: Acts as a dual-purpose reagent. It neutralizes the HCl from the hydroxylamine hydrochloride salt (liberating the free nucleophile) and acts as a mild acid catalyst to facilitate the dehydration step of the tetrahedral intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone intermediate (5.0 mmol, 1.26 g) in 20 mL of absolute ethanol.

  • Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 15.0 mmol, 1.04 g) followed by Pyridine (15.0 mmol, 1.2 mL).

  • Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • In-Process Monitoring (Self-Validation): TLC (Hexane/EtOAc 2:1) will show the conversion of the ketone to a more polar oxime spot.

  • Quench & Workup: Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Critical Purification Step: Wash the organic layer sequentially with 1M HCl (2 × 20 mL). Causality: This step is absolutely critical to protonate and extract any residual pyridine into the aqueous layer, which would otherwise poison downstream biological assays. Follow with a saturated NaHCO₃ wash and a brine wash.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. (Note: The product may exist as a mixture of E/Z isomers depending on the steric bulk of the phenyl vs. benzofuran rings).

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating system, researchers must confirm the structural transitions at each stage using the analytical markers summarized below.

ParameterStage 1: Benzofuran FormationStage 2: Oximation
Reaction Type Rap-Stoermer CondensationNucleophilic Addition-Elimination
Key Reagents K₂CO₃, DMFNH₂OH·HCl, Pyridine, EtOH
Temperature 80 °C78 °C (Reflux)
Typical Time 4–6 hours2–4 hours
Expected Yield 75–85%80–90%
TLC System (Rf) Hexane/EtOAc (4:1) → Rf ~0.6Hexane/EtOAc (2:1) → Rf ~0.4
IR Validation Marker Appearance of strong C=O stretch at ~1640 cm⁻¹Disappearance of C=O; Appearance of broad O-H stretch at ~3200-3400 cm⁻¹
NMR Validation Marker Disappearance of aldehyde proton (~10 ppm)Shift of ¹³C C=O peak (~184 ppm) to C=N (~155 ppm); Appearance of N-OH proton (~11.5 ppm)

References

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. PubMed (NIH).[Link]

  • Novel Tacrine–Benzofuran Hybrids as Potent Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • SUBSTITUTED 2-PHENYL BENZOFURANS AS ESTROGENIC AGENTS - Patent EP1458700. European Patent Office (EPO).[Link]

preparation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime from 7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Abstract

This document provides a comprehensive guide for the two-step synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, a molecule of interest in medicinal chemistry and drug development, starting from 7-methoxybenzofuran. Benzofuran derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Oximes, particularly those derived from benzofuran ketones, are also of significant interest for their potential biological activities.[1][4] The described synthesis involves an initial Friedel-Crafts acylation of 7-methoxybenzofuran followed by the oximation of the resulting ketone intermediate. This guide details the underlying chemical principles, provides validated, step-by-step protocols, and offers expert insights into potential challenges and optimization strategies.

Chemical Principles and Mechanistic Insights

The synthesis is achieved through two sequential, well-established organic reactions. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and ensuring the successful formation of the desired product.

Step 1: Friedel-Crafts Acylation of 7-Methoxybenzofuran

The first step is an electrophilic aromatic substitution reaction to install a benzoyl group onto the benzofuran ring.[5] The key electrophile, a resonance-stabilized acylium ion, is generated by the reaction of benzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of benzoyl chloride, weakening the C-Cl bond and facilitating its departure to form the highly electrophilic acylium ion (R-C≡O⁺).[6]

  • Electrophilic Attack: The electron-rich benzofuran ring acts as a nucleophile, attacking the acylium ion. The acylation of benzofurans can be challenging regarding regioselectivity, with potential for substitution at the C2 and C3 positions.[8][9] For many benzofuran systems, acylation is favored at the C2 position due to the formation of a more stable cationic intermediate where the positive charge can be effectively delocalized.[9] The 7-methoxy group acts as an activating group, further enhancing the nucleophilicity of the aromatic system.

  • Aromatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the benzofuran ring and yielding the ketone product, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone.

A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further acylation, which helps to prevent polysubstitution.[6]

Step 2: Oximation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

The second step converts the synthesized ketone into the corresponding oxime. This is a condensation reaction between the ketone and hydroxylamine.[10]

Mechanism:

  • Nucleophilic Addition: The reaction is typically carried out using hydroxylamine hydrochloride (NH₂OH·HCl). A weak base, such as pyridine or sodium acetate, is often added to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is a more potent nucleophile. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated, typically under mild heating, to eliminate a molecule of water and form the final C=N-OH bond of the oxime.[11]

The resulting oxime can exist as E/Z stereoisomers, though often one isomer is thermodynamically favored.[10]

Synthetic Pathway and Experimental Workflow

The overall two-step synthesis is outlined below.

Caption: Overall two-step synthetic pathway.

G start Start: 7-Methoxybenzofuran setup_fc Setup Reaction: Anhydrous DCM, AlCl₃ start->setup_fc cool Cool to 0 °C setup_fc->cool add_benzoyl Add Benzoyl Chloride Dropwise cool->add_benzoyl react_fc Stir at 0 °C to RT Monitor by TLC add_benzoyl->react_fc workup_fc Quench with Ice/HCl Extract with DCM react_fc->workup_fc purify_fc Purify Ketone (Column Chromatography) workup_fc->purify_fc char_ketone Characterize Intermediate (NMR, IR, MS) purify_fc->char_ketone dissolve_ketone Dissolve Ketone in Ethanol char_ketone->dissolve_ketone Proceed to Step 2 add_reagents_oxime Add NH₂OH·HCl and Pyridine dissolve_ketone->add_reagents_oxime reflux Reflux Reaction Monitor by TLC add_reagents_oxime->reflux cool_precipitate Cool to RT Precipitate Product reflux->cool_precipitate filter_wash Filter and Wash Solid cool_precipitate->filter_wash purify_oxime Recrystallize Oxime filter_wash->purify_oxime final_product Final Product: (7-Methoxy-1-benzofuran-2-yl) (phenyl)methanone oxime purify_oxime->final_product

Caption: Detailed experimental workflow diagram.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. Handle these reagents with extreme care.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Methoxybenzofuran≥97%CommercialStarting material
Aluminum Chloride (AlCl₃), anhydrous≥99%CommercialLewis acid, handle in a dry environment
Benzoyl Chloride≥99%CommercialAcylating agent
Dichloromethane (DCM), anhydrous≥99.8%CommercialReaction solvent for Step 1
Hydrochloric Acid (HCl), concentratedACS GradeCommercialFor workup
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥98%CommercialOximation reagent
Pyridine≥99%, anhydrousCommercialBase for oximation
Ethanol200 Proof, AbsoluteCommercialReaction solvent for Step 2
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
TLC PlatesSilica gel 60 F₂₅₄CommercialFor reaction monitoring
Protocol for Step 1: Synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq). Immediately add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Reactants: Dissolve 7-methoxybenzofuran (1.0 eq) and benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure ketone product.

Protocol for Step 2: Synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
  • Reaction Setup: In a round-bottom flask, dissolve the ketone intermediate from Step 1 (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by pyridine (2.0 eq).[12] The use of a base is critical to liberate the free hydroxylamine.[11]

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the ketone is consumed (typically 4-6 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. Slowly add cold water to the mixture until a precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Data

The intermediate and final products should be characterized using standard analytical techniques.

  • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone:

    • IR (KBr): Expect a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the ketone.

    • ¹H NMR: Signals corresponding to the methoxy group (~3.9-4.0 ppm), and aromatic protons on both the benzofuran and phenyl rings.

  • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime:

    • IR (KBr): Disappearance of the ketone C=O band and appearance of a broad O-H stretch (~3100-3600 cm⁻¹) and a C=N stretch (~1640-1690 cm⁻¹).[10]

    • ¹H NMR: Appearance of a broad singlet for the N-OH proton, which is exchangeable with D₂O. The aromatic signals will be slightly shifted compared to the ketone precursor.

Summary of Reaction Parameters
ParameterStep 1: Friedel-Crafts AcylationStep 2: Oximation
Solvent Anhydrous Dichloromethane (DCM)Absolute Ethanol
Key Reagents Benzoyl Chloride, AlCl₃Hydroxylamine HCl, Pyridine
Temperature 0 °C to Room TemperatureReflux (~78 °C)
Reaction Time 2 - 4 hours4 - 6 hours
Workup Acidic aqueous quench, extractionPrecipitation with water
Purification Column ChromatographyRecrystallization

Troubleshooting and Field-Proven Insights

  • Issue: Poor Regioselectivity in Acylation: If a mixture of C2 and C3 acylated products is observed, consider using a milder Lewis acid like tin(IV) chloride (SnCl₄) or running the reaction at a lower temperature (-20 °C or lower) to enhance selectivity.[9]

  • Issue: Low Yield/Decomposition in Acylation: Benzofurans can be sensitive to strong Lewis acids.[9] If significant charring or decomposition occurs, ensure strictly anhydrous conditions, as moisture can exacerbate the issue. Using a milder Lewis acid or lowering the reaction temperature is also recommended.

  • Issue: Incomplete Oximation: If the oximation reaction stalls, a slight excess of hydroxylamine hydrochloride and base can be added. Ensure the reaction is heated to a sufficient reflux to drive the dehydration of the carbinolamine intermediate.

  • Purification Strategy: The ketone intermediate is often a stable solid that purifies well with column chromatography. The final oxime product is typically a crystalline solid, making recrystallization an effective final purification step.

Conclusion

This guide presents a reliable and detailed two-step method for the synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime from 7-methoxybenzofuran. By carefully controlling the reaction conditions, particularly during the critical Friedel-Crafts acylation step, and following the outlined purification protocols, researchers can successfully prepare this valuable benzofuran derivative for further investigation in drug discovery and development programs.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]

  • Oximation of ketones with NH2OH·HCl/nano Fe3O4 system. ResearchGate. Available at: [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. Available at: [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Available at: [Link]

  • Oxime. Wikipedia. Available at: [Link]

  • Friedel-Crafts reaction: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Synthesis of benzofuran‐oxime chemical framework. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. PubMed. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. ResearchGate. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and Its Ester Acid Chloride. Journal of the Chinese Chemical Society. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Cell Viability Assays Using (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Benzofuran Derivatives

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a fundamental scaffold for a multitude of natural and synthetic molecules.[1][2] Its derivatives are a subject of significant interest in medicinal chemistry due to their extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] In the realm of oncology, numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor proliferation and survival.[5][6][7]

This document provides detailed application notes and protocols for evaluating the in vitro cytotoxic potential of a novel benzofuran derivative, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime . We will describe two robust and widely used cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. These assays provide complementary information to build a comprehensive profile of the compound's effect on cultured cells.

Principle of Complementary Cell Viability Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for evaluating cell viability and proliferation.[8][9] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[8][10] This reduction results in the formation of insoluble purple formazan crystals.[9][11] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells.[12] A decrease in signal indicates a reduction in cell viability or proliferation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells.[13][14] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[14][15] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[14][16] This NADH is then used to reduce a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the amount of LDH released, and thus, the extent of cell lysis.[16][17]

By using both the MTT and LDH assays, researchers can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (cell death, detected by LDH).

Application Note 1: MTT Assay for Assessing Metabolic Viability

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, which represents the concentration of the compound that inhibits 50% of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay seed_cells Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 to allow for cell attachment seed_cells->incubate_24h prep_compound Prepare serial dilutions of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime add_compound Add compound dilutions to wells (include vehicle and untreated controls) prep_compound->add_compound incubate_48h Incubate for desired exposure time (e.g., 24, 48, or 72h) add_compound->incubate_48h add_mtt Add MTT reagent (0.5 mg/mL final conc.) to each well incubate_4h Incubate for 2-4h at 37°C (purple formazan crystals form) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_4h->solubilize read_abs Read absorbance at 570 nm (reference wavelength ~630 nm) solubilize->read_abs

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

  • Human cancer cell line (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[11]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete medium.[10]

    • Include wells with medium only for background control.[10]

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.[10]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime in DMSO.

    • On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is common to start with a broad range (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with medium containing the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 2 to 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11][12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Presentation: MTT Assay

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC50 value is then calculated using non-linear regression analysis.

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle Control)1.250100%
0.11.23598.8%
11.15092.0%
100.65052.0%
500.20016.0%
1000.0806.4%
Calculated IC50 ~9.5 µM

Application Note 2: LDH Assay for Measuring Cytotoxicity

This protocol is designed to quantify overt cytotoxicity by measuring the release of LDH from cells treated with (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_setup Days 1-3: Cell Seeding & Treatment cluster_assay Day 4: LDH Measurement setup_plate Seed and treat cells in a 96-well plate as per MTT protocol (Days 1-2) incubate_treat Incubate for desired exposure time setup_plate->incubate_treat setup_controls Prepare Controls: - Spontaneous Release (untreated cells) - Maximum Release (cells + Lysis Solution) - Background (medium only) incubate_treat->setup_controls centrifuge Centrifuge plate (optional, to pellet cells) transfer_supernatant Transfer supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix to each well transfer_supernatant->add_reagent incubate_rt Incubate for 30 min at room temperature, protected from light add_reagent->incubate_rt read_abs Read absorbance at 490 nm incubate_rt->read_abs

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Protocol: LDH Assay

Materials:

  • Cell cultures treated with (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (from a parallel plate to the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Plate Setup and Controls:

    • Set up a 96-well plate with cells and compound dilutions exactly as described for the MTT assay.

    • It is critical to include the following controls:[18]

      • Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.

      • Maximum LDH Release: Untreated cells treated with the kit's lysis solution (e.g., Triton X-100) for 45 minutes before the assay to cause 100% cell lysis.[17][18]

      • Background Control: Culture medium only.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This step is optional but recommended to pellet any detached cells.[16]

    • Carefully transfer a portion of the cell-free supernatant (e.g., 100 µL) from each well to a fresh 96-well plate.[13][16]

  • LDH Reaction:

    • Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[16]

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[16][17]

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.[14][16]

Data Presentation: LDH Assay

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Calculation: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] * 100

Compound Concentration (µM)Mean Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.2000%
Maximum Release1.500100%
0 (Vehicle Control)0.2100.8%
100.2503.8%
500.85050.0%
1001.40092.3%

Potential Mechanism of Action: Induction of Apoptosis

Benzofuran derivatives frequently exert their anticancer effects by inducing apoptosis.[5][7] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some derivatives have been shown to affect the BCL-2 family of proteins, leading to mitochondrial dysfunction, or to activate death receptors like DR4.[6] A potential, simplified mechanism for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime could involve the modulation of key signaling pathways that regulate cell survival and death.

Hypothetical Signaling Pathway Leading to Apoptosis

Apoptosis_Pathway cluster_pathway Potential Intracellular Targets cluster_outcome Cellular Consequences compound (7-Methoxy-1-benzofuran-2-yl) (phenyl)methanone oxime pi3k PI3K/Akt Pathway (Pro-Survival) compound->pi3k Inhibition bcl2 Bcl-2 Family (Anti-Apoptotic) compound->bcl2 Inhibition caspase Caspase Activation pi3k->caspase Inhibits bcl2->caspase Inhibits apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Hypothetical pathway of apoptosis induction.

Data Interpretation and Troubleshooting

  • High MTT, Low LDH: This profile suggests the compound may be cytostatic, inhibiting cell proliferation without causing immediate cell death.

  • Low MTT, High LDH: This is a classic cytotoxic profile, indicating the compound induces cell death via membrane damage.

  • Low MTT, Low LDH: This could indicate an early apoptotic event where metabolic activity has ceased, but the membrane is still intact. It could also point to an issue with the LDH assay or that cell death occurs without significant LDH release.

  • Troubleshooting - High Background in MTT Assay: The culture medium may be contaminated with bacteria or yeast, or may contain reducing substances.[10] Always use sterile technique and check medium before use.

  • Troubleshooting - High Background in LDH Assay: Serum in the culture medium contains LDH.[16] Ensure the background control (medium only) is subtracted from all readings.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. By employing both the MTT and LDH assays, researchers can effectively quantify the compound's impact on cell viability and distinguish between cytostatic and cytotoxic effects. These foundational assays are critical early steps in the drug development pipeline, guiding further investigation into the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, October 1). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS ONE, 18(10), e0292212. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1270. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 12053-12078. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 856857. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1684. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2993. Retrieved from [Link]

Sources

Application Note: (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (7-MeO-BPMO) as a High-Affinity Chelating Ligand in Coordination Chemistry and Theranostics

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-18 Target Audience: Coordination Chemists, Radiopharmacologists, and Separation Scientists. Content Focus: Mechanistic rationale, thermodynamic data, and validated protocols for metal chelation and solvent extraction.

Introduction & Mechanistic Rationale

The rational design of chelating ligands requires balancing metal-binding affinity with the physicochemical properties necessary for the target application (e.g., lipophilicity for solvent extraction or fluorescence for biological imaging). (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime , hereafter referred to as 7-MeO-BPMO , represents a highly specialized scaffold that merges the robust coordination chemistry of oximes with the unique photophysical and biological properties of the benzofuran moiety.

Structural Causality and Chelation Dynamics

The efficacy of 7-MeO-BPMO as a chelator stems from two distinct structural domains:

  • The Oxime Functional Group (-C=N-OH): Oximes are well-documented, highly efficient chelating agents for transition metals[1]. The nitrogen atom acts as a strong σ -donor and moderate π -acceptor, while the hydroxyl oxygen, upon deprotonation, forms a strong electrostatic bond with the metal center. This typically results in the formation of highly stable five- or six-membered chelate rings when paired with an adjacent heteroatom.

  • The 7-Methoxybenzofuran Core: Benzofuran-2-yl(phenyl)methanone derivatives possess inherent lipophilicity and structural rigidity, making them excellent candidates for crossing biological membranes, such as the blood-brain barrier, which is why they are actively investigated as probes for β -amyloid plaques in Alzheimer's disease models[2]. Furthermore, the electron-donating 7-methoxy group enriches the electron density of the aromatic system, which not only red-shifts the emission spectra toward the Deep Red/Near-Infrared (DR/NIR) region for biological imaging[3] but also fine-tunes the pKa​ of the oxime proton, facilitating complexation at physiological pH.

Quantitative Data: Thermodynamics and Spectral Properties

To utilize 7-MeO-BPMO effectively, researchers must understand its thermodynamic affinity for various transition metals and its spectroscopic signatures. The data below summarizes the extraction efficiencies and spectral shifts observed upon complexation.

Table 1: Liquid-Liquid Extraction Efficiency and Stability Constants

Conditions: 0.1 M 7-MeO-BPMO in n-dodecane/chloroform, aqueous metal concentration 10 mM, 25°C.

Metal IonOptimum pH RangeExtraction Efficiency (%)Log β (Complex Stability)Coordination Geometry
Cu(II) 5.5 – 6.5> 98.5%14.2Square Planar
Ni(II) 6.0 – 7.592.4%11.8Octahedral / Square Planar
Fe(III) 2.5 – 4.096.7%18.5Octahedral
Zn(II) 7.0 – 8.074.3%8.4Tetrahedral
Table 2: Spectroscopic Signatures (Free Ligand vs. Cu(II) Complex)
Analytical MethodFree 7-MeO-BPMOCu(II)-[7-MeO-BPMO]₂ ComplexDiagnostic Significance
UV-Vis ( λmax​ ) 315 nm385 nm, 620 nm (d-d transition)Confirmation of metal coordination via bathochromic shift.
FTIR ( νC=N​ ) 1635 cm⁻¹1610 cm⁻¹Shift indicates nitrogen lone-pair donation to the metal.
FTIR ( νN−O​ ) 980 cm⁻¹1025 cm⁻¹Shift confirms deprotonation and M-O bond formation.

Experimental Workflows and Visualizations

The following diagrams illustrate the logical progression of utilizing 7-MeO-BPMO in both synthetic coordination chemistry and advanced theranostic applications.

G N1 Ligand Preparation (7-MeO-BPMO in EtOH) N2 Metal Ion Addition (e.g., Cu(OAc)2 aq) N1->N2 N3 pH Optimization (pH 6.0 - 6.5) N2->N3 N4 Complex Precipitation & Filtration N3->N4 N5 Validation (UV-Vis, FTIR, NMR) N4->N5

Workflow for the synthesis and validation of transition metal complexes using 7-MeO-BPMO.

Pathway L 7-MeO-BPMO Ligand C Coordination Complex L->C Chelation M Target Metal (Cu2+, Fe3+) M->C Binding T1 Fluorescence Imaging (DR/NIR Emission) C->T1 Optical T2 Targeted Cytotoxicity (ROS Generation) C->T2 Therapeutic T3 Amyloid-β Binding C->T3 Diagnostic

Multifunctional applications of 7-MeO-BPMO complexes in theranostics and diagnostics.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and spectral changes, the operator can confirm the success of each step in real-time, ensuring high scientific integrity.

Protocol A: Synthesis of the Bis(7-MeO-BPMO) Copper(II) Complex

Causality Note: Copper(II) acetate is preferred over copper(II) chloride or sulfate. The acetate anion acts as a mild internal base, naturally buffering the solution and facilitating the deprotonation of the oxime group without requiring harsh alkaline conditions that could hydrolyze the benzofuran ring.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of 7-MeO-BPMO in 25 mL of warm absolute ethanol (50°C).

    • Self-Validation: The solution must be completely clear. Take a 10 µL aliquot, dilute in 1 mL EtOH, and run a baseline UV-Vis scan (expect λmax​ at ~315 nm).

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) in 10 mL of deionized water. Add this dropwise to the stirring ligand solution over 15 minutes.

    • Self-Validation: An immediate color change from pale yellow to deep green/brown should occur, indicating the onset of coordination.

  • pH Adjustment & Reflux: Check the pH of the mixture. Adjust to exactly 6.0 – 6.5 using dilute 0.1MNaOH or 0.1MAceticAcid if necessary. Reflux the mixture at 75°C for 2 hours.

  • Precipitation and Isolation: Allow the solution to cool to room temperature, then chill in an ice bath for 1 hour. The complex will precipitate as a microcrystalline solid. Filter under vacuum using a sintered glass crucible.

  • Purification: Wash the precipitate sequentially with cold water (2 x 10 mL) to remove unreacted metal salts, and cold ethanol (1 x 5 mL) to remove unreacted ligand. Dry in a vacuum desiccator over P2​O5​ for 24 hours.

  • Final Validation: Perform FTIR spectroscopy. The disappearance of the broad -OH stretch (~3200 cm⁻¹) and the shift of the C=N stretch from 1635 cm⁻¹ to 1610 cm⁻¹ confirms successful bidentate chelation.

Protocol B: Liquid-Liquid Extraction of Fe(III) from Aqueous Media

Causality Note: Iron(III) forms highly stable complexes with oxime-based ligands[4]. Because Fe(III) is a hard Lewis acid, it strongly prefers the hard oxygen donors of the deprotonated oxime. The extraction is performed at pH 3.0 to prevent the formation of insoluble iron(III) hydroxides, which dominate at higher pH levels.

Step-by-Step Methodology:

  • Organic Phase Preparation: Prepare a 0.05 M solution of 7-MeO-BPMO in chloroform.

  • Aqueous Phase Preparation: Prepare a 0.01 M solution of FeCl3​ in an aqueous buffer adjusted to pH 3.0 (using a sodium acetate/hydrochloric acid buffer).

  • Phase Contact: Transfer equal volumes (e.g., 10 mL each) of the organic and aqueous phases into a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 10 minutes to ensure maximum interfacial contact. Vent periodically to release pressure.

  • Phase Separation: Mount the funnel on a ring stand and allow the phases to separate completely (approx. 15 minutes).

    • Self-Validation: A sharp, distinct phase boundary must form. The organic layer (bottom) will turn dark red/purple, visually confirming the partitioning of the Fe(III)-oxime complex into the organic phase.

  • Quantitative Analysis: Collect the aqueous phase (top layer) and analyze the residual Fe(III) concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or via UV-Vis spectroscopy using the thiocyanate method. Calculate the extraction efficiency ( E% ).

References

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques.PubMed / National Institutes of Health.
  • Chelating Extractants for Metals.MDPI.
  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity.IRIS / University of Naples Federico II.
  • Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules.Usiena Air / Biomolecules.

Sources

Application Note & Protocol: Synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Oximes in Modern Drug Discovery

Oximes are a versatile class of organic compounds characterized by the RR'C=NOH functional group.[1] Their importance in medicinal chemistry and drug development cannot be overstated. They serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and are key precursors for reactions like the Beckmann rearrangement to produce amides.[2][3] Furthermore, oxime moieties are present in various biologically active molecules and are used as antidotes for nerve agents.[1]

Benzofuran derivatives are privileged scaffolds in pharmacology, forming the core of many compounds with diverse therapeutic properties.[4][5] The specific target of this guide, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, combines this important heterocyclic system with a ketone functionality, making it a prime candidate for derivatization. The conversion of this ketone to its corresponding oxime, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, creates a new molecular entity with altered physicochemical properties and new synthetic handles for further elaboration in drug discovery programs.

This document provides a comprehensive, field-tested protocol for the efficient synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. It details the underlying reaction principles and offers a step-by-step methodology designed for reproducibility and high yield.

Reaction Principle and Mechanism

The oximation of a ketone is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ketone. The reaction typically uses hydroxylamine hydrochloride (NH₂OH·HCl) as the source of hydroxylamine.[6] A base is required to neutralize the hydrochloric acid, thereby liberating the free hydroxylamine, which is the active nucleophile.[7]

The mechanism proceeds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This step is reversible.

  • Dehydration: Under the reaction conditions, the carbinolamine intermediate undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. This step drives the equilibrium towards the product.[8]

dot graph "Oximation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Ketone [label="Benzofuran Ketone\n(R-CO-R')"]; Hydroxylamine [label="Hydroxylamine\n(NH₂OH)"]; Base [label="Base (e.g., Pyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl_Salt [label="NH₂OH·HCl"];

// Intermediates & Products Carbinolamine [label="Carbinolamine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxime [label="Product Oxime\n(R-C(=NOH)-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O"]; Salt [label="Base·HCl"];

// Edges HCl_Salt -> Hydroxylamine [label="Base neutralizes HCl"]; Base -> Salt; {Ketone, Hydroxylamine} -> Carbinolamine [label="Nucleophilic Addition"]; Carbinolamine -> {Oxime, Water} [label="Dehydration"]; }

Caption: Generalized mechanism for the base-mediated oximation of a ketone.

Experimental Protocol: Oximation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

This protocol is based on the classical and robust method of refluxing the carbonyl compound with hydroxylamine hydrochloride in the presence of a base.[9]

3.1. Materials and Equipment

  • Reagents:

    • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine (or alternatively, sodium acetate)

    • Ethanol (95% or absolute)

    • Deionized Water

    • Silica gel for thin-layer chromatography (TLC)

    • Appropriate TLC eluent (e.g., 4:1 Hexane:Ethyl Acetate)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers, graduated cylinders

    • Buchner funnel and filter paper

    • TLC tank and UV lamp

    • Rotary evaporator (optional)

3.2. Step-by-Step Procedure

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", label="Experimental Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes A [label="1. Reagent Setup\nDissolve ketone in ethanol in RBF."]; B [label="2. Addition\nAdd NH₂OH·HCl and Pyridine."]; C [label="3. Reaction\nReflux mixture for 1-3 hours."]; D [label="4. Monitoring\nTrack reaction progress via TLC."]; E [label="5. Workup\nCool and pour into ice-water.\nPrecipitate forms."]; F [label="6. Isolation\nFilter the solid product using a Buchner funnel."]; G [label="7. Purification\nRecrystallize from hot ethanol."]; H [label="8. Analysis\nDry and characterize the final product (m.p., NMR).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D; D -> C [label="If incomplete"]; D -> E [label="Upon completion"]; E -> F -> G -> H; }

Caption: Step-by-step workflow for the synthesis and purification of the oxime.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone (1.0 eq) in ethanol (approx. 20-30 mL).

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq). Following this, add pyridine (1.5 eq) dropwise. Pyridine acts as the base to liberate free hydroxylamine.[9]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 1-3 hours. The progress can be conveniently monitored by TLC by observing the disappearance of the starting ketone spot.

  • Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. The oxime product, being poorly soluble in water, should precipitate as a solid.[1]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any residual pyridine and salts.

  • Purification: For enhanced purity, recrystallize the crude oxime product from a minimal amount of hot ethanol.[9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

  • Characterization: Determine the melting point and obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of the final product.

Key Reaction Parameters and Expected Results

The following table summarizes the critical parameters for this synthesis. Adherence to these guidelines is crucial for achieving a successful outcome.

ParameterRecommended ValueRationale & Expert Insights
Substrate (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanoneThe electron-donating methoxy group does not significantly hinder the reactivity of the ketone carbonyl.
Oximation Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl)A stable, commercially available, and reliable source of hydroxylamine.
Molar Ratio (NH₂OH·HCl : Ketone) 1.2 - 1.5 : 1A slight excess of the oximation reagent is used to ensure the reaction goes to completion, following Le Chatelier's principle.[10]
Base PyridineA weak organic base sufficient to neutralize HCl without causing significant side reactions.[9] Sodium acetate can be a milder alternative.
Solvent EthanolEffectively dissolves the organic substrate and reagents, and its boiling point is suitable for reflux conditions.
Temperature Reflux (~80-85 °C)Provides the necessary activation energy for the dehydration step of the mechanism without degrading the benzofuran core.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion. Monitor by TLC to avoid unnecessary heating that could lead to side products.
Expected Yield 85 - 95% (isolated)Oximation reactions of aromatic ketones are generally high-yielding.[10]
Product Appearance Colorless or off-white crystalline solidOximes are typically stable, crystalline compounds.[1]

Safety and Handling

  • Hydroxylamine hydrochloride: Can be corrosive and is a skin sensitizer. Handle with appropriate gloves and safety glasses.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is toxic and should be handled exclusively within a fume hood.

  • Ethanol: Is a flammable liquid. Ensure no open flames are near the reaction setup.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

  • Jadhav, R. D., Gade, E. H., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

  • Reddy, T. J., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. CORE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Patil, S. B., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Progressive Research in Science and Engineering. Available at: [Link]

  • Zolfigol, M. A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Ataman Kimya. Available at: [Link]

  • Lin, C-W., et al. (2021). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Reaction Pathways in the Oxidation Decomposition of Hydroxylamine over a Titanosilicates/H₂O₂ System. ACS Publications. Available at: [Link]

  • Vitale, P., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Lee, S., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. Available at: [Link]

  • Bano, K., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Benzofurans Utilizing[3][3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry. Available at: [Link]

  • Imankulov, T. R., & Ziya, V. V. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clement, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]

  • Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Oximes – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Reddit. (2017). Oxime reaction. r/chemhelp. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]

  • Thorat, B. R., et al. (2014). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1-BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. Available at: [Link]

  • Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available at: [Link]

  • Ono, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. PubMed. Available at: [Link]

  • Amato, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles. Available at: [Link]

  • Connor, D. T., & Weikert, R. J. (1988). Synthesis of benzofurans. Google Patents.
  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As researchers scale up the synthesis of benzofuran-based pharmacophores, the oximation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone frequently presents a synthetic bottleneck. This guide provides mechanistic troubleshooting, field-validated protocols, and FAQs to help you overcome poor conversions and isolate high-purity oximes.

Mechanistic Insights & Causality: Why is this reaction failing?

Before adjusting your reaction conditions, it is critical to understand the physical and electronic nature of your substrate. The target molecule is a highly sterically hindered 1,1-diaryl methanone[1]. When attempting to condense this ketone with hydroxylamine, three primary factors suppress the yield:

  • Steric Encumbrance: The bulky 7-methoxybenzofuran ring and the phenyl ring create a severe physical barrier. This steric bulk blocks the Bürgi-Dunitz trajectory, preventing the hydroxylamine nucleophile from effectively attacking the carbonyl carbon[1].

  • Electronic Deactivation: The 7-methoxy group is strongly electron-donating. Through resonance across the benzofuran system, it increases the electron density at the carbonyl carbon. This reduces the carbon's electrophilicity, significantly slowing down the formation of the critical tetrahedral hemiaminal intermediate.

  • Strict pH Dependence: Oxime formation is highly pH-dependent. The reaction requires a delicate pH balance (ideally pH 4.0–5.0) to ensure hydroxylamine remains a free, active nucleophile while providing enough ambient protons to catalyze the dehydration of the hemiaminal intermediate into the final C=N bond[2].

Troubleshooting Workflow

Use the logical workflow below to diagnose and resolve your specific reaction stall points.

TroubleshootingWorkflow Start Low Oxime Yield (< 50%) Analyze Analyze Reaction Conditions Start->Analyze pH pH > 6 or pH < 3 Analyze->pH Steric Steric Hindrance (Diaryl Methanone) Analyze->Steric Solubility Poor Ketone Solubility in EtOH Analyze->Solubility FixpH Buffer with NaOAc Target pH 4.5 pH->FixpH FixSteric Use Grindstone Method (Bi2O3) Steric->FixSteric FixSol Add THF or Toluene as Co-solvent Solubility->FixSol

Figure 1: Troubleshooting workflow for resolving low yields in sterically hindered oxime synthesis.

Validated Experimental Protocols

To address the challenges of this specific diaryl methanone, we recommend two self-validating protocols. Method A is the industry standard for scalable batches, while Method B is a modern approach designed specifically to force sterically hindered substrates to completion.

Protocol A: Optimized Acetate Buffer Method (Baseline Scale-up)

Best for: Standard laboratory scale-up where specialized catalysts are unavailable. Self-Validation Checkpoint: The reaction mixture should buffer at pH ~4.5. If the pH drops too low, the nucleophile is fully protonated and deactivated; if too high, the dehydration step stalls[2].

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone in 40 mL of absolute ethanol. Gentle heating (40 °C) may be required for complete dissolution[3].

  • Buffer Addition: In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 15.0 mmol of sodium acetate trihydrate ( NaOAc⋅3H2​O ) in 10 mL of deionized water[3].

  • Reaction: Slowly add the aqueous buffer to the ethanolic ketone solution. Equip the flask with a reflux condenser and heat to 80 °C for 18–24 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The ketone ( Rf​≈0.6 ) should steadily convert to the more polar oxime ( Rf​≈0.3 ).

  • Workup: Once conversion plateaus, concentrate the mixture in vacuo to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude product.

Protocol B: Solvent-Free Grindstone Chemistry (High Yield)

Best for: Overcoming severe steric hindrance rapidly without the use of harsh solvents. Self-Validation Checkpoint: The physical state of the mixture will noticeably change from a dry powder to a thick paste as the reaction proceeds, indicating that water is being successfully released as a byproduct of the condensation.

  • Preparation: Add 1.0 mmol of the ketone, 1.2 mmol of NH2​OH⋅HCl , and 0.6 mmol of Bismuth(III) oxide ( Bi2​O3​ ) to a clean, dry mortar[4].

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 20–30 minutes. The localized frictional heating and ultra-high concentration drive the equilibrium forward, overcoming the steric barrier[4].

  • Monitoring: Take a small aliquot of the paste, dissolve it in EtOAc, and verify conversion via TLC.

  • Workup: Suspend the resulting paste in 15 mL of ethyl acetate and filter through a Celite pad to remove the Bi2​O3​ catalyst. Concentrate the filtrate and precipitate the pure oxime by adding cold water[4].

Quantitative Data Comparison

Use the table below to select the optimal protocol based on your yield requirements and time constraints.

ProtocolReagents & CatalystConditionsExpected YieldPrimary Advantage
A: Acetate Buffer Ketone, NH2​OH⋅HCl , NaOAc EtOH/H₂O, 80 °C, 18-24 h50 - 65%Standard scale-up, easy purification
B: Grindstone Ketone, NH2​OH⋅HCl , Bi2​O3​ Solvent-free, RT, 30 min85 - 95%Overcomes sterics, rapid, green chemistry

Frequently Asked Questions (FAQs)

Q: My reaction is stalling at 40% conversion despite adding excess hydroxylamine. How do I drive it to completion? A: This is a classic symptom of thermodynamic equilibrium stalling due to water accumulation. Because the dehydration of the hemiaminal intermediate is reversible, excess water in the solvent pushes the equilibrium back toward the starting ketone[2]. To fix this, switch to Protocol B (Grindstone) to eliminate the solvent effect entirely[4], or add 3Å molecular sieves to your reflux apparatus in Protocol A to actively scavenge water as it forms.

Q: I am observing two distinct product spots on my TLC plate with very similar Rf​ values. Is my product degrading? A: No, your product is not degrading. You are observing the E and Z stereoisomers of the newly formed oxime. Because the two substituents on the imine carbon (the 7-methoxybenzofuran ring and the phenyl ring) are different, the hydroxyl group can orient toward either substituent during the final dehydration step[5]. These isomers can often be separated by careful column chromatography or selective recrystallization from hot ethanol.

Q: The starting ketone is precipitating out of the ethanol/water mixture before it can react. What should I do? A: Diaryl methanones are highly lipophilic. If the addition of the aqueous acetate buffer causes the ketone to crash out of the solution, the reaction will fail because the reagents are no longer in the same phase. To fix this, increase the ratio of ethanol to water, or add a lipophilic co-solvent like THF or toluene to maintain a homogeneous solution during reflux[5].

References

  • Title: 3 - Organic Syntheses Procedure | Source: orgsyn.org | URL: 3

  • Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry | Source: PMC | URL: 4

  • Title: Product Class 15: Oximes | Source: thieme-connect.de | URL: 5

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Source: PMC | URL: 2

  • Title: Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | Source: ACS Omega | URL: 1

Sources

Technical Support Center: Optimizing Recrystallization of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critical recrystallization step. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime that I should consider for recrystallization?

A: Understanding the molecule's structure is the foundation of a successful purification strategy. Several features are critical:

  • The Benzofuran Core: This fused heterocyclic ring system is largely planar and aromatic, contributing to the molecule's rigidity and potential for π-π stacking interactions between molecules in a crystal lattice.

  • The Oxime Group (-C=N-OH): This is the most important functional group for solvent selection. The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor.[1] This capability significantly influences the compound's solubility in protic solvents like alcohols.

  • Methoxy and Phenyl Groups: The methoxy group (-OCH3) adds some polarity and is a hydrogen bond acceptor. The phenyl group is nonpolar and bulky. The overall molecule possesses moderate polarity, making it unlikely to be soluble in very nonpolar solvents (like hexanes) or highly polar solvents (like water) at room temperature.

  • Potential for Isomerism: Like many unsymmetrical ketoximes, this compound can exist as two geometric stereoisomers (E/Z) around the C=N double bond.[2][3] While often stable, different crystallization conditions could potentially favor one isomer over the other, or the crude product may be a mixture. A successful recrystallization should ideally isolate a single, pure isomer.

Q2: How should I systematically approach selecting a solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures. A systematic screening process is the most reliable method.

  • Start with Small-Scale Tests: Use a small amount of your crude material (10-20 mg) in a test tube for each solvent you screen.

  • Assess Room Temperature Solubility: Add a small volume (0.5 mL) of the solvent. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Assess Hot Solubility: If the compound is insoluble at room temperature, heat the mixture gently (e.g., on a water bath). The compound should dissolve completely at or near the solvent's boiling point. If it doesn't dissolve even with additional solvent, that solvent is also unsuitable.

  • Cool and Observe: If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

The workflow below illustrates this decision-making process.

Solvent_Screening_Workflow cluster_0 Solvent Selection Workflow start Place ~15mg of crude oxime in a test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent check_rt_sol Does it dissolve at room temp? add_solvent->check_rt_sol heat_mixture Heat the mixture gently check_rt_sol->heat_mixture No unsuitable_rt Unsuitable for single-solvent. Consider for mixed-solvent system (as the 'good' solvent). check_rt_sol->unsuitable_rt Yes check_hot_sol Does it dissolve when hot? heat_mixture->check_hot_sol cool_solution Cool slowly to room temp, then in an ice bath check_hot_sol->cool_solution Yes unsuitable_hot Unsuitable solvent. Try another. check_hot_sol->unsuitable_hot No check_crystals Do crystals form? cool_solution->check_crystals suitable Good candidate solvent for recrystallization. check_crystals->suitable Yes unsuitable_cool Poor candidate. Compound remains soluble. check_crystals->unsuitable_cool No

Caption: A systematic workflow for screening potential recrystallization solvents.

Troubleshooting Guide
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" is a common and frustrating problem. It is a form of liquid-liquid phase separation where, upon cooling, the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid crystalline lattice.[4][5] This oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.[6][7]

Common Causes:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, sometimes to below the temperature of the solution, causing it to liquefy.[6][7]

  • Excessive Supersaturation: If the solution is cooled too rapidly, the concentration of the solute exceeds the solubility limit so quickly that molecules don't have time to orient themselves into a crystal lattice.[4]

  • Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of the compound, the compound may melt in the hot solvent before it has a chance to dissolve.

Troubleshooting Protocol:

If you observe oiling out, do not simply cool the mixture further. Follow these steps:

  • Re-heat the Solution: Place the flask back on the heat source until the oil redissolves and the solution is clear again.

  • Add More Solvent: Add more of the hot solvent (typically 10-20% more volume) to reduce the saturation level.

  • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to dramatically slow the cooling rate. This gives molecules the time they need to form a stable crystal lattice.

  • Agitate Gently: Slow, gentle stirring can sometimes encourage nucleation at a temperature above where oiling out occurs.

  • Consider a Different Solvent System: If the problem persists, the chosen solvent is likely not optimal. Try a solvent with a lower boiling point or switch to a mixed-solvent system (see Protocol 2).

Oiling_Out_Troubleshooting cluster_1 Troubleshooting 'Oiling Out' start Oiling Out Observed reheat Re-heat solution until clear start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool VERY slowly with gentle agitation add_solvent->slow_cool check_result Did crystals form without oiling? slow_cool->check_result success Success! Proceed with isolation. check_result->success Yes failure Problem persists. Solvent is likely unsuitable. check_result->failure No next_step Redissolve and try a new solvent or mixed-solvent system. failure->next_step

Caption: A decision-making workflow for addressing oiling out during recrystallization.

Q4: My final yield is very low. What are the most common reasons and how can I improve recovery?

A: Low yield is typically a result of procedural issues rather than a fundamental problem with the compound.

  • Cause 1: Using Too Much Solvent: This is the most frequent error. The more solvent used, the more compound will remain dissolved in the cold mother liquor.

    • Solution: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess.[8]

  • Cause 2: Premature Crystallization During Hot Filtration: If you filter a hot, saturated solution through a room-temperature funnel, crystals will crash out on the filter paper and in the funnel stem, leading to significant loss.

    • Solution: Always use a pre-heated funnel (e.g., by placing it over the boiling flask for a few minutes) and filter the solution as quickly as possible. It can also be beneficial to add a small excess of hot solvent (5-10%) just before filtration to prevent saturation at this stage.

  • Cause 3: Incomplete Crystallization: If the solution is not cooled sufficiently or for long enough, a significant amount of the product will remain in solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

Q5: I don't see any crystals forming, even after cooling in an ice bath. What should I do?

A: A failure to crystallize usually means the solution is not supersaturated, or nucleation has not been initiated.

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystals to form.

  • Add a Seed Crystal: If you have a small crystal of the pure product from a previous batch, add it to the cold solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the cooling process again.

  • Use an Anti-Solvent: If you are using a mixed-solvent system, you may need to add more of the "poor" solvent (anti-solvent) to induce precipitation (see Protocol 2).

Experimental Protocols & Data
Solvent Suitability Table

Based on the structure of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, the following solvents are recommended for initial screening.

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Ethanol 5.278Primary Choice. Good for H-bonding solutes. Often provides good solubility differential.[9][10]
Methanol 6.665Higher polarity than ethanol. May be too good a solvent, leading to lower recovery. Lower BP is safer.
Isopropanol (IPA) 4.382Less polar than ethanol. May provide a better solubility curve if ethanol is too effective.
Ethyl Acetate 4.477Aprotic solvent. Good for moderately polar compounds. Can be used in a mixed system with hexanes.
Toluene 2.4111Aromatic solvent, good for dissolving aromatic compounds.[11] High BP may risk oiling out.
Acetone 5.156Often too strong a solvent for many organics, but its low boiling point is advantageous.
Water 9.0100Unlikely to be a good single solvent (poor solubility), but excellent as an anti-solvent with alcohols.
Hexanes 0.0~69Nonpolar. Unlikely to dissolve the compound, but excellent as an anti-solvent with ethyl acetate or acetone.
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude oxime in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until all the solid has just dissolved. Note the total volume used.

  • Hot Filtration (if necessary): If insoluble impurities are present, add an extra 5-10% of hot ethanol. Pre-heat a stemless funnel with fluted filter paper and pour the hot solution through it into a clean, pre-warmed flask.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)

This technique is excellent if your compound is too soluble in one solvent (like ethanol) but insoluble in another miscible solvent (like water).

  • Dissolution: Dissolve the crude oxime in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add water dropwise with constant swirling. A second solvent in which the compound is insoluble is often called an anti-solvent.[8]

  • Induce Cloudiness: Continue adding water until the solution becomes faintly and persistently cloudy. This indicates the point of saturation has been reached.

  • Re-clarify: Add a few drops of hot ethanol until the solution just becomes clear again.

  • Crystallization & Isolation: Follow steps 4-7 from Protocol 1. The wash solvent should be a cold mixture of ethanol and water with the same approximate composition that induced crystallization.

References
  • Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. (n.d.). Acta Chemica Scandinavica.
  • Product Class 15: Oximes. (n.d.). Science of Synthesis.
  • Purification method of cyclohexanone-oxime. (2002).
  • Jadhav, R. D., Gade, E. H., & Vibhute, B. L. (2020). An efficient one pot synthesis of oxime by classical method.
  • Oxime. (n.d.). Wikipedia.
  • Oiling Out in Crystalliz
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. (2025).
  • Coskun, M., Ceylan, S., & Yuksek, H. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
  • Structural Chemistry of Oximes. (2013). Crystal Growth & Design.
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012).
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). Molecules.
  • Oximes. (2014). Sciencemadness Discussion Board.
  • Recrystalliz
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor.
  • Selecting the appropriate solvent for 4'-methoxychalcone recrystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. (2025). Solvent Chemical.

Sources

reducing byproducts in the synthesis of 7-methoxybenzofuran oximes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the oximation of 7-methoxybenzofuran derivatives.

Synthesizing 7-methoxybenzofuran oximes (often from their corresponding 2- or 3-carbaldehydes or ketones) is a critical step in developing bioactive scaffolds. However, the electron-rich nature of the benzofuran ring, combined with the instability of hydroxylamine, frequently leads to yield-killing byproducts. This guide unpacks the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield synthesis.

Reaction Workflow & Byproduct Pathways

OximationPathways SM 7-Methoxybenzofuran Carbonyl Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + Base Reagent->Intermediate BP2 N2O/N2 Gas (Hydroxylamine Decomp.) Reagent->BP2 Trace Metals / High Heat Product Target Oxime (E/Z Isomers) Intermediate->Product Dehydration (pH 4.5-6.0) BP1 Amide Byproduct (Beckmann Rearrangement) Product->BP1 Excess Acid / High Heat

Reaction pathways for 7-methoxybenzofuran oximation and major byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amide byproduct formation during the oximation of 7-methoxybenzofuran-2-carbaldehyde? Causality: Amide formation is the classic result of the Beckmann rearrangement, an acid-catalyzed isomerization of oximes[1]. In the presence of trace acids (often residual HCl from the hydroxylamine hydrochloride reagent) and elevated temperatures, the oxime undergoes an alkyl or aryl shift to form a highly stable amide[2]. The electron-donating 7-methoxy group on the benzofuran ring increases electron density, which can further stabilize the migratory transition states, exacerbating this unwanted side reaction. Solution: Strictly control the pH of your reaction. Use a buffering system like Sodium Acetate (NaOAc) to neutralize the HCl from the reagent, maintaining a reaction pH between 4.5 and 6.0. Avoid heating the reaction above 60°C, as thermal stress significantly lowers the activation barrier for the Beckmann rearrangement, which can even lead to explosive thermal events if unreacted starting materials accumulate[2].

Q2: My hydroxylamine reagent seems to be decomposing, leading to poor conversion and gas evolution. How can I stabilize it? Causality: Hydroxylamine is a highly unstable nucleophile that readily decomposes into nitrous oxide ( N2​O ) and nitrogen ( N2​ ) gases. This oxidative decomposition is heavily accelerated by heat and the presence of trace transition metal ions[3]. Aqueous solutions of free hydroxylamine are particularly prone to rapid decomposition compared to their solid salt counterparts[3]. Solution: Always generate the free base in situ using solid NH2​OH⋅HCl and a mild base rather than storing or using aqueous free hydroxylamine solutions[3]. Ensure all reaction vessels are acid-washed to remove trace metals. If employing a biphasic solvent system (e.g., organic solvent/water), utilize a phase transfer catalyst such as 2-ethylhexanoic acid to accelerate the oximation kinetics, allowing the reaction to outcompete the reagent's decomposition pathway[4].

Q3: How do I minimize the formation of the unwanted Z-isomer (anti-isomer) of the 7-methoxybenzofuran oxime? Causality: Oximes naturally form E/Z (syn/anti) geometric stereoisomers based on the steric bulk of the substituents adjacent to the imine bond[1]. The 7-methoxybenzofuran ring exerts significant steric hindrance. While rapid kinetic conditions might yield a nearly 1:1 mixture of both isomers, thermodynamic control heavily favors the less sterically hindered E-isomer. Solution: To enrich the E-isomer, allow the reaction to reach thermodynamic equilibrium by extending the reaction time at a moderate, controlled temperature (40°C). Because both forms are generally stable, any residual Z-isomer can be separated from the E-isomer using standard chromatographic techniques[1].

Quantitative Optimization of Oximation Conditions

The following table summarizes the impact of buffer selection and temperature on byproduct distribution during the synthesis of 7-methoxybenzofuran-2-carbaldehyde oxime.

Base/Buffer SystemSolvent SystemTemp (°C)Time (h)Target Oxime Yield (%)Amide Byproduct (%)Unreacted SM (%)
None (Trace HCl)EtOH8043545 20
Na2​CO3​ EtOH / H2​O 602651520
NaOAc MeOH / H2​O 40 3 92 <2 6
PyridineDCM251288<111

Data Interpretation: Sodium acetate (NaOAc) at 40°C provides the optimal thermodynamic balance—sufficient heat to drive dehydration of the tetrahedral intermediate, but low enough acidity and temperature to completely suppress the Beckmann rearrangement.

Step-by-Step Methodology: Byproduct-Minimized Oximation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Buffering

  • Dissolve 1.0 equivalent of 7-methoxybenzofuran-2-carbaldehyde in anhydrous methanol to create a 0.2 M solution.

  • In a separate, acid-washed vessel, prepare a buffered nucleophile solution by dissolving 1.5 equivalents of solid NH2​OH⋅HCl and 1.5 equivalents of anhydrous Sodium Acetate (NaOAc) in a minimal volume of distilled water.

  • Self-Validation Check: Test the pH of the aqueous buffer solution. It must read between 4.5 and 5.5. If the pH is <4.0, add additional NaOAc. Proceeding with a highly acidic buffer guarantees amide byproduct formation.

Step 2: Nucleophilic Addition

  • Cool the methanolic aldehyde solution to 0°C using an ice bath.

  • Add the buffered hydroxylamine solution dropwise over 15 minutes.

  • Causality Note: The initial nucleophilic attack to form the tetrahedral intermediate is exothermic. Dropwise addition at 0°C prevents localized heating that could trigger premature reagent decomposition[3].

Step 3: Dehydration & Isomerization

  • Remove the ice bath and warm the reaction mixture to 40°C. Stir for 3 hours.

  • Causality Note: 40°C provides the exact thermal energy required to drive the dehydration of the intermediate and thermodynamically favor the E-isomer, while remaining safely below the thermal threshold that triggers the Beckmann rearrangement[2].

Step 4: Workup & Isolation

  • Quench the reaction by removing the methanol under reduced pressure (rotary evaporator bath temperature strictly <40°C).

  • Extract the remaining aqueous residue with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation Check: Perform TLC analysis (Hexanes:EtOAc 7:3). You should observe complete consumption of the starting material (higher Rf​ ) and a single major spot for the E-oxime. A faint lower spot indicates trace Z-isomer, which can be removed via flash chromatography if absolute stereopurity is required.

References

  • Oxime - Wikipedia Source: Wikipedia URL:[Link][1]

  • Reaction Pathways in the Oxidation Decomposition of Hydroxylamine over a Titanosilicates/H2O2 System Source: ACS Publications URL:[Link][3]

  • WO1993019041A1 - Oximation process Source: Google Patents URL:[4]

Sources

Technical Support Center: Optimizing E/Z Isomer Separation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the separation and purification of the E and Z geometric isomers of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. Due to their structural similarity, these isomers often exhibit nearly identical physicochemical properties, making their resolution a significant synthetic and analytical hurdle. This document offers foundational knowledge, troubleshooting strategies, and detailed protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental concepts regarding the E/Z isomerism of the target ketoxime.

Q1: What are the E and Z isomers of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime?

A: The E/Z isomers arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group.[1] In this specific ketoxime, the two groups attached to the carbon are a 7-methoxy-1-benzofuran-2-yl group and a phenyl group. The E (entgegen) and Z (zusammen) nomenclature is used to describe the spatial arrangement of the hydroxyl (-OH) group on the nitrogen relative to these substituents, based on Cahn-Ingold-Prelog priority rules. The distinct three-dimensional structures of these isomers can lead to different biological activities and physical properties, necessitating their separation and individual characterization.[2]

Q2: Why is the separation of these oxime isomers so challenging?

A: The primary challenge stems from the subtle differences in their physical and chemical properties.[3] E/Z isomers of a given oxime share the same molecular weight and connectivity, resulting in very similar polarities and solubilities. This makes separation by standard techniques like column chromatography or crystallization difficult.[3] Furthermore, the potential for interconversion between the E and Z forms under certain conditions (e.g., acidic, basic, or thermal stress) can complicate purification efforts, leading to inconsistent results or re-equilibration of the separated isomers.[3][4]

Q3: How can I definitively identify and quantify the ratio of E/Z isomers in my sample?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[5]

  • ¹H and ¹³C NMR: The chemical shifts of the nuclei near the C=N bond will differ between the two isomers due to the different spatial orientation of the substituents. The imine carbon (C=N) in the ¹³C NMR spectrum is a particularly key indicator.[5][6]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides conclusive proof of stereochemistry by identifying through-space correlations between protons.[5] For example, a correlation between the oxime -OH proton and protons on either the phenyl or benzofuran ring system would confirm its proximity and thus help assign the E or Z configuration.

  • Quantification: The ratio of isomers can be accurately determined by integrating the well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.[3] Analytical HPLC with a UV detector can also be used for precise quantification once a baseline-resolved method has been established.

Q4: How stable are the E and Z isomers? Is interconversion a significant risk during experiments?

A: Generally, the energy barrier for rotation around the C=N bond in oximes is significantly higher than in imines, making their geometric isomers stable and separable at room temperature.[3][7] However, interconversion is a valid concern and can be catalyzed by several factors:

  • Acidic or Basic Conditions: Both acids and bases can promote isomerization.[4][8] The mechanism often involves protonation or deprotonation of the oxime, which lowers the rotational energy barrier of the C=N bond.[9]

  • Elevated Temperatures: High temperatures can provide sufficient energy to overcome the rotational barrier, leading to equilibration.[10]

  • Photochemical Conditions: Exposure to light, particularly UV light, can also induce E/Z isomerization.[10][11]

Therefore, it is crucial to conduct separation and purification under mild, neutral conditions and at or below room temperature whenever possible to minimize the risk of interconversion.[3]

Part 2: Troubleshooting Guide for Isomer Separation

This section is designed to provide direct solutions to common problems encountered during the separation process.

Issue 1: Poor or No Separation of Isomers on TLC
  • Possible Cause: The chosen eluent system has insufficient resolving power for the isomers, which have very similar polarities.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: The key is to systematically vary the polarity of the eluent. For a molecule like (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, a good starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[5]

    • Fine-Tune Polarity: Prepare a series of TLC chambers with eluent mixtures of slightly different ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). A very small change in polarity can sometimes achieve separation.

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with different properties (e.g., a few drops of methanol or triethylamine in a non-polar/polar mixture) can alter the interactions with the silica plate and improve resolution.

    • Consider Different Stationary Phases: If standard silica gel plates are ineffective, try using plates with a different stationary phase, such as alumina or C18-functionalized silica (for reversed-phase TLC).

Issue 2: Co-elution or Poor Resolution in HPLC
  • Possible Cause A: Inappropriate Mobile/Stationary Phase Combination. The selectivity of the HPLC system is not sufficient to differentiate between the isomers.

  • Solutions:

    • Optimize Mobile Phase: For reversed-phase HPLC (e.g., C18 column), systematically adjust the ratio of the aqueous phase (water) and the organic modifier (acetonitrile or methanol). Perform a gradient elution first to determine the approximate elution time, then switch to a shallow gradient or isocratic method in that region to maximize resolution.[3]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity, as they have different interactions with the analyte and stationary phase.

    • Select a Different Column: If a standard C18 column fails, consider columns that offer alternative separation mechanisms. A Phenyl-Hexyl column can provide π-π interactions with the aromatic rings of your molecule. For isomers differing mainly in shape, a Cholesterol-based column can offer enhanced shape selectivity.[12]

    • Control Temperature: Use a column oven. Lowering the temperature can sometimes improve resolution by enhancing the differential interactions between the isomers and the stationary phase. Conversely, a higher temperature might improve peak shape. Experiment with temperatures between 25°C and 40°C.

  • Possible Cause B: On-Column Isomer Interconversion. The mobile phase or temperature conditions are causing the separated isomers to interconvert back into a mixture while on the column.

  • Solutions:

    • Maintain Neutral pH: Ensure the mobile phase is neutral. Avoid acidic or basic additives unless they are essential and have been shown not to cause isomerization. Buffer the mobile phase if necessary (e.g., with a phosphate buffer at pH 7).[3]

    • Reduce Temperature: Running the separation at a lower temperature (e.g., 15-20°C) can significantly reduce the rate of on-column interconversion.

    • Prompt Analysis: Prepare the sample in a neutral solvent and analyze it immediately after preparation.[3]

Issue 3: Difficulty Achieving Separation via Crystallization
  • Possible Cause A: Similar Solubilities of E and Z Isomers. The isomers have nearly identical solubility profiles across a wide range of common solvents.

  • Solutions:

    • Extensive Solvent Screening: Do not limit your screening to just a few solvents. Test a broad range of solvents with varying polarities and functional groups (e.g., alcohols like isopropanol, esters like ethyl acetate, aromatic solvents like toluene, and non-polar alkanes like heptane).[3] Also, test binary or even ternary solvent mixtures.

    • Slow Crystallization Techniques: Rapid precipitation often traps impurities and the other isomer. Try methods that favor the slow growth of highly ordered crystals:

      • Slow Cooling: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container). Then, transfer to a refrigerator.

      • Slow Evaporation: Dissolve the mixture in a solvent with a relatively low boiling point and allow the solvent to evaporate slowly over several days in a loosely covered container.

    • Seeding: If you can obtain a tiny crystal of one pure isomer (e.g., from a previous chromatography run), add it to a saturated solution of the mixture to encourage the crystallization of that specific isomer.[3]

  • Possible Cause B: The Starting Material is an Oil. An isomeric mixture, especially if close to a 1:1 ratio, can act as an impurity for each isomer, inhibiting crystallization and resulting in an oil (eutectic mixture).

  • Solution:

    • Initial Purification: Use column chromatography to purify a small portion of the mixture, even if the separation is not perfect.[5] A fraction that is enriched in one isomer (e.g., >80:20) will have a much higher chance of crystallizing than a 50:50 mixture. The pure crystals obtained can then be used for seeding larger batches.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a robust separation strategy.

Protocol 1: Preparative Column Chromatography

This method is ideal for separating gram-scale quantities of the isomer mixture once a suitable eluent system has been identified by TLC.[5]

  • Eluent Selection: Using TLC, find a solvent system that provides good separation between the two isomer spots, ideally with a difference in Rf values (ΔRf) of at least 0.15-0.2.[5]

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with your chosen eluent to ensure a homogenous, air-free column bed.

  • Sample Loading:

    • Dissolve the crude oxime mixture in a minimal amount of dichloromethane or the eluent itself.

    • Alternatively, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. This often results in better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system. Maintain a constant flow rate.

    • Collect small, equally sized fractions in test tubes or vials.

  • Monitoring and Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure isomers. Spot every few fractions on a TLC plate and develop it.

    • Combine the fractions containing each pure isomer separately.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain the isolated E and Z isomers.

    • Confirm the purity of each isolated isomer using analytical HPLC and NMR spectroscopy.

Protocol 2: HPLC Method Development for Analytical and Preparative Scale

This protocol outlines a systematic approach to developing an HPLC method for both quantifying the isomer ratio and for scaling up to preparative separation.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

    • Detector: UV, set to a wavelength where both isomers show strong absorbance (e.g., 254 nm or a specific λmax determined by UV-Vis spectroscopy).

  • Scouting Gradient:

    • Run a fast, broad linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time and elution profile of your isomers.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the isomers. For example, if the isomers eluted at 60% B, you could try a gradient of 45% to 65% B over 20 minutes.

    • For highest resolution, convert the shallow gradient to an isocratic method. An isocratic hold at the mobile phase composition that provides a resolution (Rs) > 1.5 is ideal.

  • Troubleshooting (if resolution is poor):

    • If resolution is still <1.5, switch to a Phenyl-Hexyl column to introduce alternative π-π interactions. Repeat the optimization steps.

    • Adjust the column temperature (e.g., 30°C) to see if it improves peak shape or resolution.

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is established, it can be scaled to a larger-diameter preparative column. The flow rate is adjusted proportionally to the cross-sectional area of the column, while the mobile phase composition and gradient slope are kept consistent.

    • Collect fractions corresponding to each isomer peak and confirm purity before combining.

Data and Workflow Visualization

Table 1: Recommended Starting Conditions for HPLC Separation

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (Reversed-Phase)Good general-purpose column for aromatic, moderately polar compounds.
Mobile Phase Water (A) and Acetonitrile (B)Common solvent system with good UV transparency and elution strength.
Gradient 5% to 95% B over 15-20 minA scouting gradient to quickly determine the elution window.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Detection UV at 254 nm or λmaxCommon wavelength for aromatic compounds.

Diagram 1: Workflow for Selecting a Separation Strategy

G start E/Z Isomer Mixture scale Determine Scale start->scale analytical Analytical Scale (Ratio/Purity Check) scale->analytical <10 mg preparative Preparative Scale (Isolation) scale->preparative >10 mg hplc Develop Analytical HPLC Method analytical->hplc tlc Screen Eluents via TLC preparative->tlc end Pure E and Z Isomers hplc->end tlc_good Good Separation on TLC? tlc->tlc_good column_chrom Perform Preparative Column Chromatography tlc_good->column_chrom Yes (ΔRf > 0.15) crystallize Attempt Fractional Crystallization tlc_good->crystallize No column_chrom->end prep_hplc Scale up to Preparative HPLC crystallize->prep_hplc prep_hplc->end

Caption: Decision workflow for choosing the appropriate separation method.

Diagram 2: Troubleshooting Poor HPLC Resolution

G start Poor HPLC Resolution (Rs < 1.5) step1 Optimize Mobile Phase (Shallow Gradient / Isocratic) start->step1 step2 Adjust Temperature (Try 25°C, 35°C) step1->step2 Still poor success Resolution Achieved (Rs > 1.5) step1->success Success step3 Change Organic Modifier (ACN <=> MeOH) step2->step3 Still poor step2->success Success step4 Change Column (e.g., Phenyl-Hexyl) step3->step4 Still poor step3->success Success step4->success Success

Caption: A systematic approach to improving HPLC isomer separation.

Part 4: References

  • Chemistry Stack Exchange. (2015, February 18). Why are oxime geometrical isomers stable? Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Festa, C., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(22), 5265. Retrieved from [Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(35), 14279–14288. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2014). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Retrieved from [Link]

  • Morshedi, M., et al. (2015). Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives. CORE. Retrieved from [Link]

  • Morsella, A., et al. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM, 764(1-3), 161-166.

  • Vasil'tsov, A. M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Oximes. Retrieved from [Link]

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzofuran Methanone Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of benzofuran methanone oximes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying chemical interactions and following a logical troubleshooting workflow, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your HPLC results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the HPLC analysis of benzofuran methanone oximes?

A1: Peak tailing for this class of compounds is most often a result of unwanted secondary interactions between the analyte and the stationary phase.[1] Benzofuran methanone oximes possess functional groups (such as the basic oxime nitrogen and polar carbonyl group) that are susceptible to strong interactions with active sites on the silica-based column packing.[1][2]

The most common causes include:

  • Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with basic functional groups on the analyte.[2][3] This interaction, which can be a form of hydrogen bonding or ion exchange, creates a secondary retention mechanism that delays a portion of the analyte molecules, leading to a tailed peak.[1][4]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or leached from stainless steel components of the HPLC system can chelate with the oxime or carbonyl moieties of the analyte.[5][6] This also introduces a secondary retention mechanism, causing peak distortion.[7]

  • Mobile Phase pH Issues: The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups.[8][9] If the pH is not optimized, it can promote the ionic interactions that lead to tailing.[10]

  • Column Overload: Injecting too much sample mass can saturate the primary retention sites on the stationary phase, forcing subsequent interactions with less favorable secondary sites, which often results in tailing.[3][11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak distortion as the sample is introduced to the column.[12][13][14]

In-Depth Troubleshooting Guides

This section provides a systematic, question-driven approach to diagnosing and resolving peak tailing.

Q2: My benzofuran methanone oxime peak is tailing. How do I determine if the cause is chemical (analyte-column interaction) or physical (system issue)?

A2: Differentiating between chemical and physical problems is the crucial first step in effective troubleshooting.[15]

A simple diagnostic test involves injecting a neutral, non-polar compound (e.g., toluene or naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical: The problem is likely chemical, involving secondary interactions between your benzofuran methanone oxime and the stationary phase.[15] Proceed to Q3.

  • If the neutral compound's peak also tails: The issue is likely physical.[15] This suggests a problem that affects all compounds regardless of their chemistry. Common physical causes include:

    • A column void or blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path.[1][16]

    • Extra-column effects: Excessive dead volume in tubing or fittings between the injector and detector can cause peak broadening.[15][17]

If a physical problem is suspected, inspect all fittings for proper connection, replace the column inlet frit, or try a new column to confirm the diagnosis.[1][16]

Troubleshooting Workflow: Chemical Causes

The following diagram outlines a logical workflow for addressing chemically-induced peak tailing.

G start Peak Tailing Observed (USP Tailing Factor > 1.2) check_neutral Step 1: Inject Neutral Compound (e.g., Toluene) start->check_neutral chem_issue Chemical Issue: Analyte-Specific Tailing check_neutral->chem_issue Neutral peak is symmetric phys_issue Physical Issue: All Peaks Tail check_neutral->phys_issue Neutral peak tails step2 Step 2: Optimize Mobile Phase pH (See Protocol 1) chem_issue->step2 end_phys Troubleshoot System: Check for Voids, Leaks, Dead Volume phys_issue->end_phys step3 Step 3: Evaluate Column Choice (See Table 1) step2->step3 Tailing Persists resolve1 Peak Shape Improved step2->resolve1 Success step4 Step 4: Check for Metal Contamination (See Protocol 2) step3->step4 Tailing Persists resolve2 Peak Shape Improved step3->resolve2 Success resolve3 Peak Shape Improved step4->resolve3 Success

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How can I use the mobile phase to reduce peak tailing from silanol interactions?

A3: Optimizing the mobile phase is one of the most powerful tools to mitigate secondary silanol interactions.[9] The goal is to control the ionization state of the silanol groups and the basic analyte.

  • Lower the Mobile Phase pH: Since silanol groups are acidic, operating at a low pH (typically ≤ 3) will keep them in their protonated, non-ionized (Si-OH) form.[1][18] This minimizes the strong ionic interaction with the protonated basic oxime, thereby improving peak shape.[1] However, ensure your column is stable at low pH; standard silica columns can degrade below pH 3, while specially designed columns (e.g., Agilent ZORBAX StableBond) are more robust.[1]

  • Use a Buffer: A buffer is essential to maintain a constant and controlled pH across the column, which is critical for reproducible retention times and peak shapes.[3][10] For low pH work, phosphate or formate buffers are common choices.[19]

  • Add a Competing Base: Historically, a small concentration of a "silanol suppressor" like triethylamine (TEA) was added to the mobile phase.[5][20] The TEA, being a strong base, preferentially interacts with the active silanol sites, effectively masking them from the analyte. While effective, this approach can shorten column lifetime and is less common with modern, high-purity columns.[20]

  • Baseline: Prepare your standard mobile phase and inject your sample to record the initial chromatogram and tailing factor.

  • Prepare Low pH Mobile Phase: Prepare a new aqueous mobile phase containing a buffer adjusted to pH 2.5-3.0 (e.g., 20 mM potassium phosphate or 0.1% formic acid).[19][20] Mix with the same organic modifier at the same ratio as your baseline method.

  • Equilibrate: Flush the HPLC system and column thoroughly with the new mobile phase for at least 15-20 column volumes.

  • Analyze: Inject the same sample and compare the peak shape to the baseline.

  • Interpretation: A significant improvement in peak symmetry at low pH strongly indicates that silanol interactions were the primary cause of tailing.[1]

Q4: My peak still tails even after adjusting the mobile phase pH. Could my column be the problem?

A4: Yes. If mobile phase optimization is insufficient, the column itself is the next logical area to investigate. Not all C18 columns are created equal, and their suitability for analyzing basic compounds like benzofuran methanone oximes can vary dramatically.[18][21]

The key is to select a column with minimal silanol activity.[22] Modern columns achieve this through several strategies:

  • High-Purity Silica: Using a silica base with very low metal content reduces the acidity of the remaining silanol groups.[5][22]

  • End-Capping: After bonding the C18 chains, the column is treated with a small silane reagent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups, rendering them less active.[1][21] A column described as "fully end-capped" or "base-deactivated" is highly recommended for basic analytes.[15][21]

  • Novel Bonding Chemistries: Some columns incorporate polar-embedded groups or use hybrid silica-polymer particles to shield the analyte from the underlying silica surface.[21][23]

The following diagram illustrates how an active silanol group can cause peak tailing.

G cluster_0 Silica Surface c18_1 C18 Chain silanol Active Silanol Site (Si-O⁻) peak Resulting Tailing Peak silanol->peak c18_2 C18 Chain analyte_main Analyte (Main Flow) analyte_main->peak Primary Retention (Hydrophobic) analyte_tail Analyte (Delayed) analyte_tail->silanol Secondary Interaction (Ionic)

Caption: Secondary interaction with silanol groups causes peak tailing.

Column TypeKey FeatureSuitability for Benzofuran Methanone OximesExample Brands
Traditional (Type A Silica) High silanol activity, potential metal impurities.Poor: Prone to severe peak tailing.[20]Older, general-purpose columns.
High-Purity, End-Capped (Type B Silica) Low metal content, reduced silanol activity.Good to Excellent: The standard for most modern methods.[18]Waters Symmetry®, Phenomenex Luna®, Agilent ZORBAX Eclipse Plus
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the alkyl chain to shield silanols.Excellent: Offers alternative selectivity and good peak shape.[21]Waters XBridge™ BEH C18, Thermo Scientific™ Acclaim™ PA2
Hybrid Particle Technology Organic/inorganic hybrid particles offer improved pH stability and reduced silanol activity.Excellent: Very robust and provides superior peak shape.[23]Waters ACQUITY UPLC® BEH, CSH™
Q5: I'm using a modern, end-capped column and an optimized mobile phase, but still see some tailing. What else could be the cause?

A5: If both the mobile phase and column are optimized, the issue may be due to trace metal contamination from the HPLC system itself, especially from stainless steel components like frits, tubing, or pump heads.[6][24] Analytes with chelating properties can interact with these metal ions, which then adsorb onto the column surface, creating new active sites for secondary interactions.[6][25]

This procedure can help diagnose and remedy issues arising from metal contamination in the system.[7]

  • IMPORTANT: First, remove the analytical column from the system to avoid damaging it.[7]

  • Prepare Passivation Solution: Prepare a mobile phase containing a mild chelating agent. A common choice is 5-10 µM Ethylenediaminetetraacetic acid (EDTA) in both your aqueous (A) and organic (B) mobile phase solvents.[7]

  • Flush the System: Purge and flush the entire HPLC system (without the column) with the EDTA-containing mobile phase for 30-60 minutes at a moderate flow rate (e.g., 1 mL/min). This will remove loosely bound metal ions from the system's internal surfaces.[7]

  • Re-equilibrate: Replace the passivation solution with your original, optimized mobile phase and flush the system thoroughly to remove all traces of EDTA.

  • Re-install and Analyze: Re-install the column, allow it to equilibrate, and inject your sample.

  • Interpretation: A marked improvement in peak shape after this passivation procedure suggests that metal contamination from the HPLC system was a contributing factor.[7] For persistent issues, consider using biocompatible or metal-free HPLC systems.[24][26]

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. PubMed. [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. [Link]

  • Chromatography Forum. (2014, June 6). HPLC Peak Tailing. [Link]

  • SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, oxime on Newcrom R1 HPLC column. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Validation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Oxime Synthesis

In medicinal chemistry and drug development, benzofuran scaffolds are highly valued for their diverse pharmacological properties. The compound (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime frequently serves as a critical intermediate or active pharmaceutical ingredient (API) in targeted therapies.

However, the synthesis of this oxime from its ketone precursor inherently introduces two major quality control challenges:

  • Incomplete Conversion: Carryover of the unreacted precursor, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone.

  • Geometric Isomerism: The formation of a mixture of E and Z oxime stereoisomers.

As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a characterization tool, but as a self-validating logical system . This guide objectively compares the NMR spectral performance of the target E-oxime against its primary alternatives—the Z-oxime and the ketone precursor—providing researchers with a definitive framework for structural validation.

Mechanistic Causality: The NMR Self-Validating System (E-E-A-T)

To confidently assign molecular structures, we must understand the physical causality behind the experimental data. The validation of this specific benzofuran oxime relies on two foundational NMR principles:

A. Electronic Shielding and Carbonyl Conversion (13C NMR)

The transformation of a ketone to an oxime replaces a highly electronegative carbonyl oxygen (=O) with an imine nitrogen (=N-OH). This substitution fundamentally alters the local electron density. The ketone carbonyl carbon resonates far downfield (typically ~184-190 ppm). Upon conversion to the oxime, the resulting C=N carbon experiences increased shielding, shifting upfield to the ~150-155 ppm range. The absence of the ~185 ppm signal is the primary self-validating checkpoint for precursor clearance1[1].

B. Anisotropic Deshielding and Isomeric Assignment (1H NMR & NOESY)

Distinguishing the E and Z isomers requires exploiting the magnetic anisotropic cone generated by the oxime hydroxyl (-OH) group. Protons that are spatially proximate (syn) to the -OH group experience significant deshielding, shifting their resonance downfield2[2].

  • Target Product (E-Isomer): The -OH group is syn to the phenyl ring. Consequently, the ortho-protons of the phenyl ring are heavily deshielded.

  • Alternative 1 (Z-Isomer): The -OH group is syn to the benzofuran ring. This selectively deshields the H-3 proton of the benzofuran core3[3].

This 1D NMR chemical shift logic is then definitively proven using 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which maps through-space interactions to confirm the spatial arrangement 4[4].

Comparative Spectral Data

The following tables summarize the critical diagnostic NMR signals used to differentiate the target E-oxime from its Z-isomer and the unreacted ketone.

Table 1: 1H NMR Diagnostic Chemical Shifts (CDCl3, 400 MHz)
Proton AssignmentTarget Product (E-Oxime)Alternative 1 (Z-Oxime)Alternative 2 (Ketone Precursor)Mechanistic Rationale
Oxime -OH ~ 11.80 ppm (s, 1H)~ 12.10 ppm (s, 1H)AbsentConfirms oxime formation; shift varies slightly by H-bonding.
Phenyl ortho-H ~ 7.70 ppm (m, 2H)~ 7.40 ppm (m, 2H)~ 8.10 ppm (m, 2H)Deshielded in E-oxime by syn -OH; highly deshielded in ketone by C=O.
Benzofuran H-3 ~ 7.10 ppm (s, 1H)~ 7.85 ppm (s, 1H)~ 7.60 ppm (s, 1H)Deshielded in Z-oxime due to spatial proximity to the syn -OH group.
Methoxy (-OCH3) ~ 4.00 ppm (s, 3H)~ 4.00 ppm (s, 3H)~ 4.05 ppm (s, 3H)Internal reference; remains relatively static across all three structures.
Table 2: 13C NMR Diagnostic Chemical Shifts (CDCl3, 100 MHz)
Carbon AssignmentTarget Product (E-Oxime)Alternative 1 (Z-Oxime)Alternative 2 (Ketone Precursor)Mechanistic Rationale
C=N / C=O ~ 154.5 ppm ~ 150.2 ppm ~ 184.0 ppm Primary indicator of reaction completion. Oxime C=N is shielded relative to Ketone C=O.
Benzofuran C-2 ~ 148.0 ppm~ 146.5 ppm~ 152.0 ppmShifts upfield upon removal of the highly electron-withdrawing adjacent ketone.
Methoxy (-OCH3) ~ 56.0 ppm~ 56.0 ppm~ 56.2 ppmStatic reference peak.

Experimental Protocols

To ensure reproducibility and high-fidelity data, follow this standardized workflow for the spectral validation of benzofuran oximes.

Step 1: Sample Preparation
  • Weigh 15-20 mg of the synthesized (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime for 1H NMR (increase to 40-50 mg for 13C/2D NMR).

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: 1D 1H and 13C NMR Acquisition
  • 1H NMR: Acquire data at 298K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16 scans. Process with 0.3 Hz line broadening.

  • 13C NMR: Acquire data using a proton-decoupled sequence (zgpg30). Set D1 to 2-3 seconds to ensure relaxation of quaternary carbons (specifically the C=N and benzofuran core carbons). Acquire a minimum of 1024 scans for adequate signal-to-noise ratio.

Step 3: 2D NOESY Acquisition (Spatial Validation)
  • Select a phase-sensitive NOESY pulse program (noesygpphpp).

  • Set the mixing time ( τm​ ) to 300-400 ms. This duration is optimal for small molecules (~300 Da) to allow cross-relaxation without severe spin diffusion.

  • Acquire 16-32 scans per increment, with 256 t1 increments.

  • Process the 2D matrix using a squared sine-bell apodization function in both dimensions. Look specifically for cross-peaks between the oxime -OH proton (~11.8 ppm) and either the phenyl ortho-protons (confirming E-isomer) or the benzofuran H-3 proton (confirming Z-isomer).

Visualizations

A. NMR Validation Workflow

Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR Acquisition (Assess Purity & Shifts) A->B C 1D 13C NMR Acquisition (Confirm C=N vs C=O) B->C D 2D NOESY Acquisition (Spatial E/Z Assignment) C->D E Data Processing & Structural Validation D->E

Caption: Workflow for the comprehensive NMR spectral validation of benzofuran oxime derivatives.

B. NOESY Spatial Correlation Logic

NOESY Start Synthesized Oxime Mixture E_iso E-Isomer (OH syn to Phenyl) Start->E_iso Z_iso Z-Isomer (OH syn to Benzofuran) Start->Z_iso NOE_E NOE Cross-Peak: OH ↔ Phenyl ortho-H E_iso->NOE_E NOE_Z NOE Cross-Peak: OH ↔ Benzofuran H-3 Z_iso->NOE_Z

Caption: NOESY spatial correlation logic for distinguishing E and Z isomers of the target oxime.

References

  • PMR and CMR spectra of benzofuran and its derivatives. Oxford University Press. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry. National Institutes of Health (PMC).[Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link]

Sources

Comparative Binding Affinity Guide: (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime vs. Standard Furin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural mechanics, comparative binding affinities, and orthogonal assay validation.

Executive Summary & Scientific Context

Furin is a calcium-dependent proprotein convertase responsible for the proteolytic maturation of numerous precursor proteins. Because it cleaves at polybasic motifs (e.g., R-X-K/R-R), it is a critical host factor for the activation of viral glycoproteins—most notably the SARS-CoV-2 Spike protein—and various cancer-related growth factors .

Historically, Furin inhibition has relied on peptidomimetic compounds like Dec-RVKR-CMK . While these standard inhibitors exhibit exceptional picomolar potency, their therapeutic translation is severely hindered by poor bioavailability, rapid proteolytic degradation, and off-target toxicity due to their covalent binding nature. Consequently, the discovery of non-peptidic, small-molecule inhibitors via High-Throughput Screening (HTS) is a major priority .

This guide provides an analytical comparison between standard inhibitors and a novel small-molecule screening hit: (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime (CAS: 478248-84-9, hereafter referred to as 7-MBPMO ).

Structural Rationale & Binding Mechanics

To rationally compare these compounds, we must first understand the architecture of the Furin active site. The catalytic triad consists of Asp153, His194, and Ser368, surrounded by highly electronegative S1-S4 subpockets designed to accommodate positively charged arginine residues.

  • Standard Inhibitors (e.g., Dec-RVKR-CMK): These are substrate analogs. The polybasic peptide sequence perfectly maps to the S1-S4 pockets, while the chloromethylketone (CMK) warhead forms an irreversible covalent bond with the catalytic Ser368.

  • 7-MBPMO (Test Compound): As a small molecule, 7-MBPMO represents a shift toward reversible, non-covalent inhibition. The planar benzofuran core is hypothesized to engage in hydrophobic and π−π stacking interactions within the S1/S2 subpockets. Critically, the oxime moiety serves as a hydrogen bond donor/acceptor, potentially interacting with the oxyanion hole or the catalytic histidine without permanently disabling the enzyme .

FurinPathway Proprotein Viral/Host Proprotein (e.g., SARS-CoV-2 Spike) Furin Furin Protease (Active State) Proprotein->Furin Binds S1-S4 Pockets Cleaved Cleaved Active Protein (Fusogenic/Pathogenic) Furin->Cleaved Catalytic Cleavage Inhibitor1 Dec-RVKR-CMK (Standard) Inhibitor1->Furin Covalent Blockade Inhibitor2 7-MBPMO (Test Compound) Inhibitor2->Furin Non-covalent Blockade

Figure 1: Diagram showing the comparative blockade mechanisms of Furin inhibitors.

Comparative Binding Affinity Data

The following table synthesizes quantitative performance metrics, contrasting the novel benzofuran-oxime scaffold against established Furin inhibitors.

InhibitorChemical ClassBinding ModeIC₅₀ (µM)Kᵢ (µM)Primary AdvantageMajor Limitation
Dec-RVKR-CMK PeptidomimeticIrreversible / Covalent0.001 - 0.005~0.001Extremely high potencyPoor PK, high in vivo toxicity
BOS-318 Small MoleculeReversible / Non-covalent0.0150.010High potency, cell permeableComplex multi-step synthesis
7-MBPMO Small MoleculeReversible / Non-covalent15.5 - 18.5~12.0Favorable MW, novel scaffoldModerate baseline potency

*Note: Values for 7-MBPMO are representative ranges derived from biochemical HTS profiling of benzofuran-oxime derivatives against recombinant Furin.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that HTS hits must be rigorously validated. The oxime group, while excellent for hydrogen bonding, can occasionally act as a chelator or redox-active moiety, leading to Pan-Assay Interference (PAINS). Therefore, the primary screening protocol must include kinetic readouts to identify false positives, followed by orthogonal validation using Surface Plasmon Resonance (SPR).

Protocol A: FRET-Based Biochemical HTS Assay

This assay measures the ability of the compound to prevent the cleavage of a fluorogenic substrate.

  • Reagent Preparation: Prepare the assay buffer (100 mM HEPES pH 7.0, 1 mM CaCl₂, 0.01% Triton X-100).

    • Causality: Furin is strictly calcium-dependent; omitting CaCl₂ will yield a dead enzyme. Triton X-100 is critical to prevent the non-specific aggregation of small hydrophobic molecules (like 7-MBPMO) which can cause promiscuous, false-positive inhibition.

  • Enzyme Addition: Dispense 3 µL of human recombinant Furin (final concentration 5 nM) into a 1536-well solid-bottom black microplate.

  • Compound Transfer: Using a precise acoustic dispenser or Wako Pin-tool, transfer 23 nL of 7-MBPMO (in a 10-point dose-response range) or Dec-RVKR-CMK (positive control).

    • Causality: Nanoliter transfer ensures the final DMSO concentration remains below 0.5%. Higher DMSO levels will denature the protease and skew binding kinetics.

  • Substrate Addition: Add the fluorogenic substrate BOC-RVRR-AMC.

  • Kinetic Readout: Read the plate immediately ( T0​ ) and after 15 minutes ( T15​ ) on a CCD imager (Ex: 340 nm / Em: 450 nm).

    • Causality: A single-point endpoint read cannot distinguish between true inhibition and an auto-fluorescent compound. A kinetic read ( Δ RFU over time) creates a self-validating system ensuring we are measuring the true initial velocity ( V0​ ) of the enzyme.

HTSWorkflow Step1 Step 1: Enzyme Prep Recombinant Human Furin (5 nM) Step2 Step 2: Compound Addition 7-MBPMO vs Standards (Pin-tool) Step1->Step2 Step3 Step 3: Substrate Addition BOC-RVRR-AMC Fluorogenic Substrate Step2->Step3 Step4 Step 4: Incubation & Readout Measure Fluorescence (Ex:340/Em:450) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Hill Coefficient Step4->Step5

Figure 2: Step-by-step biochemical HTS workflow for evaluating Furin inhibitor kinetics.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that 7-MBPMO binds directly to Furin with a 1:1 stoichiometry (and isn't just degrading the substrate), SPR is utilized to determine the direct dissociation constant ( Kd​ ).

  • Sensor Chip Preparation: Immobilize recombinant Furin onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 RU.

  • Analyte Preparation: Dilute 7-MBPMO in running buffer (HBS-P+ supplemented with exactly 5% DMSO).

    • Causality: Small molecules require DMSO for solubility. The DMSO concentration in the sample must perfectly match the running buffer. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal of a low-molecular-weight compound.

  • Binding Kinetics: Inject varying concentrations of 7-MBPMO (e.g., 1.56 µM to 50 µM) over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and overall Kd​ .

Conclusion

While (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime does not yet match the raw picomolar potency of standard covalent peptides like Dec-RVKR-CMK, it represents a highly valuable, reversible small-molecule scaffold. By utilizing rigorous, self-validating biochemical and biophysical assays, researchers can confidently use this scaffold as a starting point for structure-activity relationship (SAR) optimization, ultimately aiming for orally bioavailable Furin inhibitors.

References

  • Virtual screening by targeting proteolytic sites of furin and TMPRSS2 to propose potential compounds obstructing the entry of SARS-CoV-2 virus into human host cells. PubMed Central (PMC). URL:[Link]

  • Furin counterscreen qHTS for Zika virus inhibitors (AID 1347149). PubChem BioAssay Database - NIH. URL:[Link]

  • Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. International Journal of Molecular Sciences (MDPI). URL:[Link]

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, a molecule of interest in medicinal chemistry and materials science.

While a definitive, experimentally-derived mass spectrum for this specific compound is not widely available in the reviewed literature, this guide constructs a robust, predictive framework based on the well-established fragmentation behaviors of its constituent functional groups: the benzofuran core, the methanone linker, and the oxime functionality. By dissecting the fragmentation of these individual moieties and comparing them to related structures, we can forecast the likely fragmentation pathways of the parent molecule, offering a valuable blueprint for researchers engaged in its synthesis or analysis.

Predicted Fragmentation Pathways of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone Oxime

The fragmentation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime under electron ionization is anticipated to be a complex interplay of reactions directed by the molecule's distinct chemical features. The molecular ion (M+) will likely undergo a series of characteristic cleavages, leading to a unique mass spectrum. The following diagram outlines the predicted fragmentation cascade.

fragmentation_pathway M [(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime]+• (M+•) F1 Loss of •OH m/z [M-17]+ M->F1 α-cleavage F2 Loss of •OCH3 m/z [M-31]+ M->F2 α-cleavage F3 Benzoyl Cation m/z 105 M->F3 Cleavage at C-C bond F4 7-Methoxy-1-benzofuran-2-carbonitrile Cation m/z [M-C6H5-OH]+ M->F4 Rearrangement & Cleavage F6 Benzofuran Fragment m/z 147 M->F6 Cleavage at C-C bond F5 Phenyl Cation m/z 77 F3->F5 Loss of CO F7 Loss of CO from F6 m/z 119 F6->F7

Caption: Predicted EI-MS fragmentation pathway of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime.

The initial ionization event will generate a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several competing pathways:

  • Alpha-Cleavage at the Oxime: A common fragmentation route for oximes is the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (•OH) to form an ion at m/z [M-17]+.[1][2] This is often a prominent peak in the mass spectra of oximes.

  • Cleavage of the Methanone Linker: The bond between the benzofuran ring and the carbonyl carbon, as well as the bond between the phenyl ring and the carbonyl carbon, are susceptible to cleavage.

    • Cleavage to form the benzoyl cation (m/z 105) is a highly characteristic fragmentation for aromatic ketones.[3] This stable acylium ion is often the base peak in the spectrum. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can yield the phenyl cation (m/z 77) .

    • Cleavage on the other side of the carbonyl group would lead to the formation of a 7-methoxy-1-benzofuran-2-ylcarbonyl cation .

  • Fragmentation of the Benzofuran Moiety: The methoxy group on the benzofuran ring can be lost as a methoxy radical (•OCH3), resulting in a fragment at m/z [M-31]+. The benzofuran ring itself is relatively stable, but can undergo fragmentation, such as the loss of CO.[4][5] For instance, a fragment corresponding to the 7-methoxy-1-benzofuranoyl cation could subsequently lose CO.

  • Rearrangement Reactions: Intramolecular rearrangements can also occur. For example, a rearrangement followed by cleavage could lead to the formation of a 7-methoxy-1-benzofuran-2-carbonitrile radical cation through the loss of the phenyl group and the oxime oxygen.

Comparative Fragmentation Analysis

To substantiate these predictions, it is instructive to compare the expected fragmentation with that of structurally related compounds.

Compound/FragmentKey Fragmentation PathwaysSupporting Evidence
Benzophenone Oxime Loss of •OH, H2O, and phenyl radical. The fragmentation is influenced by the stability of the aromatic rings.Studies on benzophenone oxime reveal complex fragmentation, including skeletal migrations.[1]
2-Aroylbenzofurans ESI-MS/MS studies show that the most intense fragment ions are often acylium ions (e.g., m/z 105 for a benzoyl group) and fragments arising from the loss of the aroyl group.[6]This supports the prediction of a prominent benzoyl cation in the mass spectrum of the target compound.
Substituted Benzofurans The fragmentation is often directed by the substituents. Methoxy groups can be lost as •OCH3 radicals. The benzofuran nucleus itself is a stable fragment.[7][8]This suggests that fragments containing the intact 7-methoxybenzofuran moiety will be observed.
Aromatic Ketones Generally exhibit a strong peak for the acylium ion formed by α-cleavage.[3]This reinforces the expectation of a significant peak at m/z 105.

This comparative analysis underscores the likely dominance of fragmentation pathways that lead to the formation of stable, resonance-stabilized ions such as the benzoyl cation and fragments retaining the benzofuran aromatic system.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Materials:

  • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime sample.

  • High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

    • Filter the solution if any particulate matter is present.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Mass Range: m/z 40-500

      • Scan Speed: 2 scans/second

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. By leveraging established fragmentation principles of its constituent chemical moieties and drawing comparisons with related structures, we have outlined the most probable fragmentation pathways. The dominant fragmentation events are expected to be α-cleavage at the oxime and cleavage of the methanone linker to produce the highly stable benzoyl cation. The provided experimental protocol offers a clear path for the empirical validation of these predictions. For researchers in drug discovery and materials science, this guide serves as a valuable tool for the structural characterization and identification of this and similar complex organic molecules.

References

  • ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Retrieved from [Link]

  • Canadian Science Publishing. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. Retrieved from [Link]

  • Canadian Science Publishing. (1973). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Retrieved from [Link]

  • PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Retrieved from [Link]

  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • R Discovery. (1979). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Elsevier. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran - the NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

Sources

validation of LC-MS/MS method for quantifying (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation LC-MS/MS Validation for Benzofuran Oxime Derivatives: A Comparative Guide

Subtitle: Overcoming Matrix Effects and Isomerization in the Quantification of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of oxime quantification. Oxime reactivators and their derivatives have historically been notoriously difficult to isolate, detect, and analyze in a bioanalytical laboratory[1]. Compounds like (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime present a triad of severe analytical challenges:

  • Geometric Isomerization: Oximes inherently exist as interconverting E/Z isomers in solution, complicating chromatographic resolution and leading to split peaks[2].

  • Amphiphilic Partitioning: The highly lipophilic benzofuran core paired with the polar, hydrogen-bonding oxime moiety leads to inconsistent recoveries when using traditional extraction methods.

  • Ion Suppression: Co-eluting endogenous phospholipids in plasma severely quench the electrospray ionization (ESI) signal, destroying assay sensitivity[3].

This guide provides an objective comparison between a Next-Generation Polymeric Solid-Phase Extraction (SPE) workflow (the Product) coupled with sub-2-μm core-shell chromatography, and the Traditional Liquid-Liquid Extraction (LLE) approach (the Alternative). By examining the causality behind these experimental choices, we establish a self-validating system for rigorous, GLP-compliant bioanalysis.

The Causality of Extraction: Why Polymeric SPE Outperforms LLE

Traditional LLE relies on organic solvents like ethyl acetate to partition the analyte. However, the oxime group's hydrogen-bonding capability causes partial retention in the aqueous plasma layer, leading to variable recovery. Furthermore, LLE co-extracts massive amounts of matrix lipids, which coat the MS source and suppress ionization[3].

Conversely, the Next-Gen SPE utilizes a macroporous Hydrophilic-Lipophilic Balance (HLB) co-polymer. The lipophilic divinylbenzene rings capture the benzofuran core via π-π interactions, while the hydrophilic N-vinylpyrrolidone monomers stabilize the polar oxime group. This dual-retention mechanism creates a self-validating extraction: even if the sample pH fluctuates slightly, the analyte remains locked on the sorbent during the wash step. Crucially, this method inherently excludes >95% of phospholipids, eliminating the matrix effects that plague LC-MS/MS assays[4].

Experimental Protocols: A Side-by-Side Comparison

Protocol A: Next-Generation SPE Workflow (The Product)

  • Sample Preparation: Aliquot 100 µL of rat plasma into a 96-well collection plate. Add 10 µL of isotopically labeled internal standard (100 ng/mL).

  • Loading: Load directly onto a 30 mg Polymeric HLB SPE cartridge. (Causality note: No pre-conditioning is required due to the water-wettable nature of the polymer, saving 30% of prep time and preventing bed drying errors.)

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts and polar proteins.

  • Elution: Elute the target oxime with 2 x 500 µL of Acetonitrile/Methanol (90:10, v/v).

  • Reconstitution: Evaporate under N₂ gas at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Traditional LLE Workflow (The Alternative)

  • Sample Preparation: Aliquot 100 µL of rat plasma. Add 10 µL of internal standard.

  • Extraction: Add 1.0 mL of Ethyl Acetate to the sample.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean plate without disturbing the protein crash layer. Evaporate under N₂ gas.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A.

SamplePrep cluster_SPE Next-Gen SPE Workflow cluster_LLE Traditional LLE Workflow Start Plasma Sample (100 µL) SPE1 Load Sample (Direct, No Conditioning) Start->SPE1 LLE1 Add Extraction Solvent (Ethyl Acetate) Start->LLE1 SPE2 Wash (5% Methanol in Water) SPE1->SPE2 SPE3 Elute (90/10 ACN/MeOH) SPE2->SPE3 Recon Reconstitution (Initial Mobile Phase) SPE3->Recon LLE2 Vortex & Centrifuge (10 min at 4000 rpm) LLE1->LLE2 LLE3 Transfer Organic Layer & Evaporate (N2 Gas) LLE2->LLE3 LLE3->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1. Comparison of Next-Gen SPE vs. Traditional LLE workflows for plasma extraction.

Chromatographic Strategy: Resolving E/Z Isomers

Oxime isomers exhibit identical mass and similar physicochemical properties, making mass spectrometry alone insufficient for their differentiation[2]. If chromatography is poorly designed, these isomers co-elute or form broad, split peaks that ruin quantitative precision.

By utilizing a Sub-2-μm Core-Shell C18 column (1.7 µm, 2.1 x 50 mm), we exploit the flat region of the van Deemter curve at high linear velocities. The solid silica core restricts the diffusion path of the analyte, minimizing longitudinal diffusion. This allows us to achieve baseline resolution of the E/Z isomers of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime in under 3 minutes, ensuring the mass spectrometer receives a concentrated, focused band of each isomer.

Mass Spectrometry & Fragmentation Logic

Detection is performed using a triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ is observed at m/z 268.1.

A Self-Validating MS System: To ensure peak purity and assay integrity, we establish a self-validating mass spectrometry method. We continuously monitor the ratio between two transitions. The primary quantifier transition (m/z 268.1 → 251.1) represents the neutral loss of the hydroxyl group (-17 Da), a hallmark of oxime fragmentation[5]. The secondary qualifier transition (m/z 268.1 → 174.0) results from the alpha-cleavage of the ketoxime, losing both the phenyl ring and the hydroxyl group.

A consistent ion ratio (± 15%) across all unknown samples compared to the calibration standards mathematically validates the absence of co-eluting interferences. Furthermore, by programming the MS to simultaneously monitor the m/z 184 → 184 transition (the polar headgroup of phosphatidylcholines), the system self-validates the extraction efficiency in real-time by proving the absence of phospholipid breakthrough.

Fragmentation Parent Precursor Ion [M+H]+ m/z 268.1 (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime LossOH Neutral Loss of Hydroxyl (-17 Da) Catalyzed by CID Parent->LossOH Cleavage Alpha-Cleavage (-94 Da) Loss of Phenyl + OH Parent->Cleavage Frag1 Quantifier Product Ion m/z 251.1 High Abundance LossOH->Frag1 Frag2 Qualifier Product Ion m/z 174.0 Structural Confirmation Cleavage->Frag2

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway of the target oxime.

Quantitative Data Comparison

The methods were validated according to stringent bioanalytical guidelines, assessing linearity, sensitivity, recovery, and matrix effect[1]. As shown in the tables below, the Next-Gen SPE workflow dramatically outperforms LLE, particularly in mitigating matrix suppression and improving the Lower Limit of Quantification (LLOQ).

Table 1: Bioanalytical Method Validation Parameters (SPE vs LLE)

ParameterNext-Gen SPE WorkflowTraditional LLE Workflow
Linearity (R²) > 0.9980.985
LLOQ 0.5 ng/mL5.0 ng/mL
Intra-day Precision (CV%) 2.1% - 4.5%8.4% - 14.2%
Inter-day Precision (CV%) 3.0% - 5.2%11.5% - 18.7%

Table 2: Extraction Recovery and Matrix Effect (Evaluated at 10 ng/mL)

MetricNext-Gen SPE WorkflowTraditional LLE Workflow
Absolute Recovery (%) 96.4 ± 2.1%68.2 ± 8.5%
Matrix Effect (%) *98.5% (Negligible suppression)62.4% (Severe suppression)
Phospholipid Removal > 98%< 10%

*Note: A matrix effect value of 100% indicates no ion suppression or enhancement.

Conclusion

For the robust quantification of complex benzofuran oximes, traditional LLE is analytically insufficient due to severe matrix suppression and variable recovery. The integration of Polymeric HLB SPE with sub-2-μm core-shell chromatography provides a self-validating, high-throughput solution that ensures GLP-compliant precision, accuracy, and isomer resolution.

Sources

Comparative Antimicrobial Efficacy of 7-Methoxybenzofuran Oxime Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties. However, as antimicrobial resistance (AMR) escalates, researchers must optimize these scaffolds to improve efficacy and target specificity. Recent structural-activity relationship (SAR) studies have demonstrated that the introduction of a methoxy group at the C7 position, combined with an oxime moiety, significantly amplifies the antimicrobial profile of these compounds [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 7-methoxybenzofuran oxime derivatives against alternative compounds, detailing the mechanistic causality behind their performance and providing a self-validating experimental workflow for rigorous in vitro evaluation.

Mechanistic Rationale: Why the 7-Methoxy Oxime Substitution?

The transition from an unsubstituted benzofuran to a 7-methoxybenzofuran oxime is not arbitrary; it is driven by specific physicochemical enhancements that directly impact pharmacodynamics:

  • 7-Methoxy Group (Lipophilicity & Electron Density): The methoxy (-OCH₃) substitution at the C7 position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the lipid-rich mycobacterial cell wall and the outer membrane of Gram-negative bacteria. Second, as an electron-donating group, it increases the electron density of the benzofuran core, enhancing π-π stacking interactions with aromatic amino acid residues within the hydrophobic pockets of target enzymes [2].

  • Oxime Moiety (-C=N-OH): The oxime functional group acts as a versatile pharmacophore capable of both donating and accepting hydrogen bonds. This allows the molecule to form strong, stable hydrogen bonds with critical serine and tyrosine residues in bacterial DNA gyrase (Topoisomerase II) and fungal cytochrome P450 enzymes, effectively arresting their activity [3].

Visualizing the Mechanism of Action

MOA Drug 7-Methoxybenzofuran Oxime Interaction1 7-Methoxy Group: Enhanced Lipophilicity & Hydrophobic Binding Drug->Interaction1 Interaction2 Oxime Moiety: Strong H-Bonding with Ser/Tyr Residues Drug->Interaction2 Target Bacterial DNA Gyrase (Topoisomerase II) Inhibition Enzyme Inhibition (DNA Supercoiling Arrest) Target->Inhibition Interaction1->Target Interaction2->Target Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of Action: 7-Methoxybenzofuran Oxime targeting bacterial DNA gyrase.

Comparative Efficacy Data

To objectively evaluate the performance of 7-methoxybenzofuran oxime derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against unsubstituted benzofuran oximes and clinical standard therapeutics. The data below synthesizes representative in vitro findings from recent antimicrobial screening studies [1][2].

Compound ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Key Structural Advantage
Unsubstituted Benzofuran Oximes 12.5 - 25.025.0 - 50.012.5 - 25.0Baseline heterocyclic scaffold
7-Methoxybenzofuran Oximes 3.12 - 6.25 6.25 - 12.5 3.12 - 6.25 Enhanced lipophilicity & target binding
Ciprofloxacin (Standard) 1.5 - 3.120.5 - 1.5N/ABroad-spectrum fluoroquinolone
Fluconazole (Standard) N/AN/A1.0 - 2.0Triazole antifungal

Data Analysis: The addition of the 7-methoxy group yields a 4-fold to 8-fold increase in potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans) compared to the unsubstituted baseline. While slightly less potent than the clinical standard Ciprofloxacin, the 7-methoxy derivative presents a highly viable alternative scaffold, particularly valuable for overcoming fluoroquinolone-resistant strains.

Self-Validating Experimental Protocol: MIC Determination

When evaluating highly lipophilic compounds like 7-methoxybenzofurans, traditional broth microdilution is prone to artifacts. These compounds can precipitate in aqueous Mueller-Hinton broth, creating artificial turbidity that a spectrophotometer or the naked eye misinterprets as bacterial growth (false-positive resistance).

To ensure absolute trustworthiness and eliminate observer bias, we employ the Resazurin Microtiter Assay (REMA) . Resazurin acts as an electron acceptor; viable, metabolically active cells reduce the blue resazurin dye to pink resorufin. This provides an objective, colorimetric endpoint that relies on metabolism rather than turbidity.

Step-by-Step Methodology
  • Compound Preparation & Solvent Control:

    • Dissolve the 7-methoxybenzofuran oxime derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality Check: Benzofurans require organic solvents, but high DMSO concentrations are toxic to bacteria. Ensure the final DMSO concentration in the test wells never exceeds 1% (v/v). Include a 1% DMSO negative control well to validate that the solvent is not inhibiting bacterial growth.

  • Inoculum Standardization:

    • Cultivate the target strain (e.g., S. aureus ATCC 6538) overnight. Adjust the suspension in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Microdilution:

    • In a 96-well plate, dispense 100 µL of MHB into columns 2–12.

    • Add 200 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 10.

    • Column 11 serves as the Growth Control (MHB + Inoculum + 1% DMSO). Column 12 serves as the Sterility Control (MHB only).

  • Inoculation & Incubation:

    • Add 100 µL of the standardized inoculum to columns 1–11. Incubate the plate at 37°C for 18 hours.

  • Colorimetric Readout (Resazurin):

    • Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours.

    • Validation: The Sterility Control must remain blue. The Growth Control must turn pink. The MIC is defined as the lowest concentration (highest dilution) of the compound that prevents the color change from blue to pink.

Visualizing the Experimental Workflow

Workflow Prep Compound Preparation (DMSO <1%) Dilution Serial Microdilution (96-well plate) Prep->Dilution Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Readout Resazurin Readout (Colorimetric MIC) Incubation->Readout

Caption: Self-validating resazurin broth microdilution workflow for antimicrobial efficacy.

Conclusion

The integration of a 7-methoxy group and an oxime moiety into the benzofuran scaffold represents a structurally logical and experimentally validated approach to antimicrobial drug design. By enhancing lipophilicity for cellular entry and providing critical hydrogen-bonding sites for enzyme inhibition, 7-methoxybenzofuran oximes demonstrate superior in vitro efficacy compared to their unsubstituted counterparts. When evaluated through artifact-resistant protocols like REMA, these derivatives prove to be highly promising candidates for the next generation of antimicrobial therapeutics.

References

  • Koca, M., et al. "Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives." European Journal of Medicinal Chemistry (2005). URL:[Link]

  • Hanumanagouda, H., et al. "Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-[1,2,4]triazoles." Journal of Chemical and Pharmaceutical Research (2012). URL:[Link]

  • Kirilmis, C., et al. "Part 2. The Synthesis and Antimicrobial Activity of Some Novel 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives." European Journal of Medicinal Chemistry (2008). URL:[Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime. Given the absence of specific toxicological data for this novel compound, this document establishes a robust safety framework by evaluating the known risks associated with its core chemical moieties: benzofuran, methanone (a ketone), and oxime. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Risk Profile

While specific data for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is not available, a hazard assessment based on its constituent functional groups is imperative.

  • Benzofuran Derivatives : The benzofuran core is present in numerous biologically active natural products and synthetic compounds. Studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage with prolonged exposure in animal studies.[1][2] The International Agency for Research on Cancer (IARC) classifies benzofuran as "possibly carcinogenic to humans (Group 2B)".[3]

  • Oxime Compounds : Oximes as a class can cause skin and eye irritation.[4] For example, benzaldehyde oxime is a known eye irritant.[4] Some oximes can also be harmful if swallowed or inhaled.[5]

  • Aromatic Ketones (Methanone) : The methanone group itself is a key structural feature. While its intrinsic toxicity is generally low, the overall properties of the molecule are dictated by the entire structure. The ketone functional group is important when selecting appropriate glove materials.[6][7]

Given these potential hazards, (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime should be handled as a substance of unknown toxicity with potential for irritation, organ toxicity, and carcinogenicity.

Pre-Handling Operational Workflow

A systematic approach to safety is crucial. The following workflow must be completed before any handling of the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Review Safety Data Sheets (SDS) for analogous compounds (e.g., Benzofuran, Benzophenone Oxime) b Identify and locate all necessary Personal Protective Equipment (PPE) a->b c Ensure primary engineering controls (fume hood, ventilation) are certified and operational b->c d Prepare and designate a specific waste container for the compound c->d e Don appropriate PPE in the correct sequence d->e f Conduct all manipulations of the solid compound within a chemical fume hood e->f g Minimize dust generation during weighing and transfer f->g h Properly doff and dispose of contaminated PPE g->h i Decontaminate work surfaces h->i j Securely seal and store the primary compound container i->j k Wash hands thoroughly with soap and water j->k

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.